Ombrabulin Hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-amino-3-hydroxy-N-[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl]propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6.ClH/c1-26-17-8-7-13(9-16(17)23-21(25)15(22)12-24)5-6-14-10-18(27-2)20(29-4)19(11-14)28-3;/h5-11,15,24H,12,22H2,1-4H3,(H,23,25);1H/b6-5-;/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNRTPFLTRZEIM-MRWUDIQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)NC(=O)C(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)NC(=O)[C@H](CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426074 | |
| Record name | CS-39-L-Ser.HCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253426-24-3, 253609-44-8 | |
| Record name | Propanamide, 2-amino-3-hydroxy-N-[2-methoxy-5-[(1Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl]-, hydrochloride (1:1), (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=253426-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AC 7700 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253426243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CS-39-L-Ser.HCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 253426-24-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OMBRABULIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXZ9NDO6H0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Genesis of a Vascular Disrupting Agent: A Technical Guide to Ombrabulin Hydrochloride's Origin as a Combretastatin A-4 Analogue
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ombrabulin Hydrochloride (formerly known as AVE8062 and AC7700) is a potent, water-soluble synthetic analogue of the natural product Combretastatin A-4 (CA-4).[1] Derived from the bark of the South African willow tree, Combretum caffrum, CA-4 demonstrated significant antineoplastic activity by inhibiting tubulin polymerization. However, its clinical development was hampered by poor aqueous solubility and the chemical instability of its active cis-stilbene bridge, which tends to isomerize to the less active trans form. Ombrabulin was rationally designed to overcome these limitations while retaining the core pharmacophore responsible for anti-tubulin activity. Through strategic chemical modification—specifically, the addition of an L-serinamide moiety—researchers created a compound with improved pharmaceutical properties, positioning it as a powerful vascular disrupting agent (VDA) that selectively targets the tumor vasculature. This guide provides an in-depth examination of the molecular origins, mechanism of action, and key experimental evaluations of this compound.
From Natural Product to Rational Drug Design
The Parent Compound: Combretastatin A-4
Combretastatin A-4 is a stilbenoid phenol that exhibits potent cytotoxicity by binding to the colchicine-binding site on β-tubulin. This interaction prevents the polymerization of tubulin dimers into microtubules, which are essential components of the cytoskeleton.[2] The disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in rapidly proliferating cells. The key structural features for CA-4's activity are the 3,4,5-trimethoxyphenyl 'A' ring and the cis-configuration of the olefin bridge connecting it to the 'B' ring.[3]
Despite its potent antitumor effects, CA-4 faced two major hurdles for clinical application:
-
Poor Water Solubility: Its hydrophobic nature made formulation for intravenous administration challenging.
-
Isomerization: The biologically active cis-isomer is thermodynamically unstable and can convert to the inactive trans-isomer, reducing its potency and bioavailability.[3]
The Analogue Solution: this compound
To address the shortcomings of CA-4, Ombrabulin was developed. It is a synthetic derivative designed to enhance water solubility and stability. The core structure of CA-4 was maintained, but a key modification was made to the B-ring. An L-serinamide group was introduced, which, when protonated to form the hydrochloride salt, significantly increases the molecule's aqueous solubility. This modification allows for effective intravenous administration and circumvents the formulation issues associated with the parent compound.
Chemical Structures:
-
Combretastatin A-4 (CA-4): C₁₈H₂₀O₅
-
Ombrabulin: C₂₁H₂₆N₂O₆
Comparative Data: Physicochemical and Biological Properties
The strategic modifications in Ombrabulin's structure translate to distinct physicochemical and biological profiles when compared to Combretastatin A-4.
| Property | Combretastatin A-4 (CA-4) | This compound | Rationale for Difference |
| Molecular Formula | C₁₈H₂₀O₅ | C₂₁H₂₇ClN₂O₆ | Addition of L-serinamide group and HCl salt formation. |
| Molecular Weight | 316.35 g/mol | 438.9 g/mol | Increased mass from the added functional group. |
| Aqueous Solubility | Poor | High | The amino acid moiety and hydrochloride salt form increase polarity and solubility. |
| Primary Target | Tubulin | Tubulin (specifically in endothelial cells) | Both bind the colchicine site, but Ombrabulin is characterized as a VDA.[1] |
| Key Limitation | Poor solubility, cis-trans isomerization | Development discontinued after Phase III trials | Although properties were improved, clinical efficacy targets were not met. |
| Cell Line Type | Representative Cell Lines | Cytotoxicity (IC₅₀) of Ombrabulin | Reference |
| Endothelial Cells | Mouse Mesenteric Endothelial Cells (MMEC) | ~10 nM | [5] |
| Tumor Cells | HeyA8, SKOV3ip1, HeyA8-MDR (Ovarian) | 7 - 20 nM | [5] |
| Tumor Cells | FaDu, HEP2 (Head and Neck) | Attenuates tumor growth in xenografts | [6] |
| Tumor Cells | Colon 26, Colon 38, LS180 (Colon), MethA (Fibrosarcoma), Sarcoma 180 | Active in both early and advanced stage tumors | [7] |
Mechanism of Action: From Tubulin Inhibition to Vascular Disruption
Ombrabulin functions as a potent Vascular Disrupting Agent (VDA). Its primary mechanism involves the inhibition of tubulin polymerization, but with a selective and profound effect on the endothelial cells lining the tumor vasculature.[1][8]
The signaling pathway can be summarized as follows:
-
Binding: Ombrabulin binds to the colchicine site of β-tubulin within endothelial cells.
-
Inhibition: This binding inhibits the polymerization of tubulin into functional microtubules.
-
Cytoskeletal Collapse: The destabilization of the microtubule network leads to a collapse of the endothelial cell cytoskeleton.
-
Cell Shape Change: Endothelial cells undergo a shape change, retracting from one another and detaching from the vessel basement membrane.
-
Vascular Collapse: The structural integrity of the tumor blood vessels is compromised, leading to their collapse.
-
Blood Flow Stasis: Blood flow within the tumor is acutely and severely reduced or completely stopped.[9]
-
Tumor Necrosis: Deprived of oxygen and nutrients, the tumor core undergoes extensive necrosis.[1]
A key advantage of this mechanism is its specificity. The immature and rapidly proliferating endothelial cells of the tumor neovasculature are more sensitive to tubulin disruption than the stable endothelial cells of healthy tissues.[8]
References
- 1. Facebook [cancer.gov]
- 2. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microvascular mechanisms by which the combretastatin A-4 derivative AC7700 (AVE8062) induces tumour blood flow stasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity [mdpi.com]
- 6. The vascular disrupting agent ombrabulin (AVE8062) enhances the efficacy of standard therapies in head and neck squamous cell carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel combretastatin A-4 derivative, AC-7700, shows marked antitumor activity against advanced solid tumors and orthotopically transplanted tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An open-label, dose-escalation, safety, and pharmacokinetics phase I study of ombrabulin, a vascular disrupting agent, administered as a 30-min intravenous infusion every 3 weeks in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel combretastatin A-4 derivative, AC7700, strongly stanches tumour blood flow and inhibits growth of tumours developing in various tissues and organs - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Ombrabulin Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ombrabulin Hydrochloride (formerly AVE8062), a synthetic water-soluble analog of combretastatin A4, is a vascular-disrupting agent (VDA) that demonstrated potent antitumor effects in preclinical and early clinical studies.[1][2] It functions by targeting the tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis.[3][4] Ombrabulin is a prodrug that is rapidly converted in vivo to its active metabolite, RPR258063.[3] This document provides an in-depth technical guide on the pharmacological profile of this compound and its active metabolite, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows. Although the clinical development of ombrabulin was discontinued due to results from Phase III trials, the extensive research conducted provides valuable insights into the pharmacology of vascular-disrupting agents.[2]
Mechanism of Action
Ombrabulin and its active metabolite, RPR258063, exert their antivascular effects by interacting with tubulin.[5][6] Specifically, they bind to the colchicine-binding site on β-tubulin, which inhibits tubulin polymerization.[4][7] This disruption of microtubule dynamics in endothelial cells leads to a cascade of events:
-
Cytoskeletal Disorganization: The inhibition of tubulin polymerization causes a collapse of the endothelial cell cytoskeleton.[7]
-
Cell Shape Changes and Detachment: The cytoskeletal collapse results in changes in endothelial cell shape, leading to their detachment from the vessel walls.[3][7]
-
Vascular Shutdown and Tumor Necrosis: The detachment of endothelial cells leads to the collapse of the tumor blood vessels, causing an acute disruption of blood flow to the tumor.[1][8] This vascular shutdown results in extensive tumor necrosis.[4]
The selectivity of ombrabulin for the tumor vasculature is attributed to the higher proliferation rate and immaturity of endothelial cells in tumor blood vessels compared to those in normal tissues.[4]
Mechanism of action of this compound.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound and its active metabolite, RPR258063.
Table 1: In Vitro Cytotoxicity
| Compound | Cell Line | Assay | IC50 (nM) | Reference |
| Ombrabulin | Mouse mesenteric endothelial cells (MMEC) | MTT | 10 | [5] |
| Ombrabulin | HeyA8 (ovarian cancer) | MTT | 7-20 | [5] |
| Ombrabulin | SKOV3ip1 (ovarian cancer) | MTT | 7-20 | [5] |
| Ombrabulin | HeyA8-MDR (ovarian cancer) | MTT | 7-20 | [5] |
Table 2: Pharmacokinetic Parameters in Humans (Single Agent, 30-minute IV infusion)
| Parameter | Ombrabulin | RPR258063 | Reference |
| Half-life (t1/2) | 17 minutes | 8.7 hours | [3] |
| Cmax | Dose-proportional | Dose-proportional | [3] |
| AUC | Dose-proportional | Dose-proportional | [3] |
| Clearance (CL) | 68.8 ± 8.59 L/h (at 15.5 mg/m²) | - | [4] |
| Volume of distribution (Vdss) | 21.0 ± 2.52 L (at 15.5 mg/m²) | - | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Tubulin Polymerization Assay
This assay is crucial for demonstrating the direct inhibitory effect of ombrabulin on its molecular target.
Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) of a tubulin solution at 350 nm.[9] Inhibitors of polymerization will prevent or reduce this increase in turbidity.
Protocol:
-
Reagents and Materials:
-
Purified tubulin (e.g., from porcine brain)[10]
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)[10]
-
GTP solution (1 mM final concentration)[9]
-
Glycerol (as a polymerization enhancer)[10]
-
Ombrabulin or its active metabolite at various concentrations
-
Temperature-controlled spectrophotometer with a cuvette holder at 37°C[9]
-
-
Procedure:
-
Prepare the reaction mixture on ice, containing tubulin in polymerization buffer.[9]
-
Add GTP and the test compound (Ombrabulin/RPR258063) or vehicle control.
-
Transfer the mixture to a pre-warmed cuvette in the spectrophotometer at 37°C to initiate polymerization.[9]
-
Monitor the change in absorbance at 350 nm over time.[9]
-
-
Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance curves. The inhibitory effect of ombrabulin is quantified by comparing the polymerization in its presence to the control.
Workflow for a tubulin polymerization assay.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of ombrabulin on endothelial and tumor cells.[5]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[11] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells.[12]
Protocol:
-
Reagents and Materials:
-
Procedure:
-
Seed cells into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of ombrabulin or vehicle control and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for formazan crystal formation.[11]
-
Add the solubilization solution to dissolve the formazan crystals.[11]
-
Measure the absorbance at a wavelength of 500-600 nm using a plate reader.[11]
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC₅₀ value (the concentration of drug that inhibits cell growth by 50%) is then determined.
Workflow for an MTT cell viability assay.
In Vivo Efficacy Studies
These studies are essential for evaluating the antitumor activity of ombrabulin in a living organism.
Principle: Human tumor cells are implanted into immunocompromised mice (xenograft model). The effect of ombrabulin on tumor growth is then assessed.[14]
Protocol:
-
Animals and Materials:
-
Procedure:
-
Inject tumor cells subcutaneously into the flank of the mice.
-
Allow tumors to grow to a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer ombrabulin (e.g., intraperitoneally or intravenously) according to a specified dosing schedule.[5] The control group receives a vehicle.
-
Measure tumor volume regularly (e.g., twice weekly) using calipers.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
-
Data Analysis: Tumor growth curves are plotted for each group. The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group (e.g., tumor growth inhibition).[14]
Pharmacokinetics and Metabolism
Ombrabulin is a prodrug that undergoes rapid and extensive conversion to its active metabolite, RPR258063.[3] This conversion is a key feature of its pharmacokinetic profile. Both ombrabulin and RPR258063 exhibit dose-proportional exposure.[3] In clinical studies, ombrabulin showed a very short half-life of approximately 17 minutes, while the active metabolite had a much longer half-life of around 8.7 hours, making it the primary mediator of the sustained antivascular effect.[3]
Studies have also investigated the potential for drug-drug interactions. Ombrabulin showed weak inhibition of CYP2C19-mediated metabolism at clinical doses, with no significant effect on CYP1A2 and CYP3A4.[3][15]
Clinical Experience
Ombrabulin was evaluated in several Phase I and II clinical trials, both as a single agent and in combination with other chemotherapeutic agents and targeted therapies.[3][7][16] Phase I studies established the recommended Phase II dose and characterized the safety profile, with common toxicities including headache, asthenia, abdominal pain, nausea, and transient hypertension.[3][15] While early trials showed some promising signs of activity, including partial responses and stable disease in some patients, the development of ombrabulin was ultimately halted after disappointing results from a Phase III trial in soft tissue sarcoma.[2][3]
Conclusion
This compound is a potent vascular-disrupting agent with a well-defined mechanism of action centered on the inhibition of tubulin polymerization in endothelial cells. Its rapid conversion to the more stable active metabolite, RPR258063, is a critical aspect of its pharmacology. While its clinical development was not pursued, the extensive preclinical and clinical data generated for ombrabulin continue to be a valuable resource for researchers in the field of anticancer drug development, particularly for those focused on targeting the tumor vasculature. The information presented in this guide provides a comprehensive overview of its pharmacological profile for the scientific community.
References
- 1. Facebook [cancer.gov]
- 2. Ombrabulin - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. An open-label, dose-escalation, safety, and pharmacokinetics phase I study of ombrabulin, a vascular disrupting agent, administered as a 30-min intravenous infusion every 3 weeks in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Microtubule Associated | TargetMol [targetmol.com]
- 7. A phase I pharmacokinetic study of the vascular disrupting agent ombrabulin (AVE8062) and docetaxel in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ombrabulin | C21H26N2O6 | CID 6918405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Kinetic analysis of tubulin assembly in the presence of the microtubule-associated protein TOGp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Analysis of Cell Viability by the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The vascular disrupting agent ombrabulin (AVE8062) enhances the efficacy of standard therapies in head and neck squamous cell carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase I safety, pharmacokinetic and pharmacodynamic evaluation of the vascular disrupting agent ombrabulin (AVE8062) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
The Discovery and Development of Ombrabulin (AVE8062): A Technical Guide
An In-depth Overview for Researchers, Scientists, and Drug Development Professionals
Abstract
Ombrabulin (formerly AVE8062) is a synthetic small-molecule vascular disrupting agent (VDA) that was developed for the treatment of various solid tumors. As a derivative of combretastatin A-4, its mechanism of action involves the inhibition of tubulin polymerization, leading to a rapid and selective disruption of the tumor vasculature, subsequent tumor necrosis, and inhibition of tumor growth. This technical guide provides a comprehensive overview of the discovery and development history of Ombrabulin, from its initial synthesis and preclinical evaluation to its progression through clinical trials. Detailed experimental protocols, quantitative data from key studies, and visualizations of its mechanism of action are presented to offer a thorough resource for researchers and professionals in the field of oncology drug development.
Discovery and Initial Synthesis
Ombrabulin was discovered by Ajinomoto and further developed by Sanofi-Aventis. It was designed as a water-soluble prodrug of the potent tubulin-binding agent combretastatin A-4. The chemical name for Ombrabulin is N-{2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)vinyl]phenyl}-L-serinamide. Its development aimed to overcome the poor solubility and pharmacokinetic properties of natural combretastatins while retaining their potent anti-vascular effects.
Mechanism of Action
Ombrabulin exerts its antitumor effects by targeting the tumor's blood supply. It is a vascular disrupting agent that selectively damages the established tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis.
Tubulin Polymerization Inhibition
The primary molecular target of Ombrabulin's active metabolite is tubulin. It binds to the colchicine-binding site on β-tubulin, which inhibits the polymerization of tubulin into microtubules. Microtubules are essential components of the cytoskeleton in eukaryotic cells, playing a crucial role in maintaining cell shape, motility, and cell division.
Disruption of Endothelial Cell Cytoskeleton and Vascular Permeability
In endothelial cells lining the tumor blood vessels, the inhibition of tubulin polymerization leads to a rapid collapse of the cytoskeleton. This cytoskeletal disruption results in changes in endothelial cell shape, increased vascular permeability, and ultimately, the detachment of endothelial cells from the vessel wall. This process is mediated by the activation of the RhoA/ROCK signaling pathway, which regulates actin-myosin contractility and focal adhesion dynamics. The disruption of the endothelial barrier leads to leakage of plasma and blood cells into the tumor interstitium, a rapid increase in intratumoral pressure, and subsequent vascular shutdown.
Initial Safety and Toxicity Profile of Ombrabulin Hydrochloride In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vivo safety and toxicity findings for Ombrabulin Hydrochloride (formerly AVE8062), a synthetic water-soluble analogue of combretastatin A4.[1] As a vascular-disrupting agent (VDA), Ombrabulin's mechanism of action involves the inhibition of tubulin polymerization, leading to the disruption of established tumor vasculature and subsequent tumor necrosis.[1][2] This document synthesizes key data from preclinical and early-phase clinical studies, presenting quantitative safety findings in structured tables, detailing experimental methodologies, and visualizing core concepts through diagrams as requested.
Preclinical In Vivo Safety and Toxicity Findings
Preclinical evaluation of Ombrabulin in animal models has identified several key areas of toxicity, primarily related to its mechanism of action on rapidly dividing cells and its effects on the cardiovascular system.
General Toxicology
In animal toxicology studies, Ombrabulin primarily impacted tissues with high cell turnover.[2] The main target organs included:
-
Hematopoietic System: Effects on circulating blood cells and bone marrow were observed.
-
Gastrointestinal Tract: Toxicity in the intestinal tract was noted.[2]
-
Nervous System: Neurotoxicity was also reported as a finding in animal studies.[2]
A dose-tolerability study was conducted in nude mice to assess different administration routes. Intravenous and subcutaneous routes led to skin or tail vein necrosis. The intraperitoneal route, however, was found to be well-tolerated.
Table 1: Tolerability of Ombrabulin in Nude Mice
| Route of Administration | Dose Range Tested (mg/kg) | Tolerability Findings |
| Intravenous (i.v.) | 10 - 100 (twice weekly) | Not well-tolerated due to tail vein necrosis. |
| Subcutaneous (s.c.) | 10 - 100 (twice weekly) | Not well-tolerated due to skin necrosis. |
| Intraperitoneal (i.p.) | 10 - 100 (twice weekly) | Well-tolerated with doses up to 100 mg/kg. |
Data sourced from a study on the tolerability of various doses of Ombrabulin (AVE8062) in nude mice.
Cardiovascular Toxicity
Consistent with the profile of other vascular-disrupting agents, cardiovascular toxicity was a significant finding in preclinical studies of Ombrabulin across different species.[2] High doses of Ombrabulin were associated with:
-
Degeneration and necrosis of heart tissue, which could lead to subsequent mineralization and fibrosis.[2]
-
Increases in cardiac biomarkers such as creatine kinase MB (CK-MB) and troponin I.[2]
-
Changes in arterial blood pressure, heart rate, and electrocardiogram (ECG) parameters.[2]
Experimental Protocols: Preclinical Toxicology
Standard preclinical toxicology studies for a compound like Ombrabulin typically follow established guidelines to assess safety.
These studies are designed to determine the Maximum Tolerated Dose (MTD) and the No-Observed-Adverse-Effect-Level (NOAEL).
-
Animal Models: Typically conducted in at least two species, one rodent (e.g., rats) and one non-rodent (e.g., dogs).
-
Dosing: The drug is administered for a specified duration (e.g., 28 days for sub-acute studies) via a clinically relevant route.
-
Parameters Monitored:
-
Clinical observations (e.g., changes in behavior, physical appearance).
-
Body weight and food consumption.
-
Hematology and clinical chemistry.
-
Urinalysis.
-
Organ weights at necropsy.
-
Histopathological examination of tissues.
-
These studies investigate the potential undesirable pharmacodynamic effects on vital physiological functions.
-
Cardiovascular Safety: Assessed in conscious, telemetered animals (commonly dogs or non-human primates) to monitor ECG, heart rate, and blood pressure continuously.
-
Central Nervous System Safety: Evaluates effects on motor activity, behavior, and coordination.
-
Respiratory Safety: Monitors respiratory rate and function.
Clinical Safety and Toxicity Findings
Phase I and II clinical trials have been conducted to evaluate the safety, tolerability, and recommended dose of Ombrabulin in patients with advanced solid tumors.
Dose-Limiting Toxicities and Recommended Dose
In a Phase I dose-escalation study, Ombrabulin was administered as a 30-minute infusion every three weeks.[2] The dose was escalated from 6 to 60 mg/m².[2]
Table 2: Dose-Limiting Toxicities (DLTs) in a Phase I Monotherapy Trial
| Dose Level (mg/m²) | DLT Observed |
| 50 | Grade 3 abdominal pain |
| 60 | Grade 3 tumor pain / Grade 3 hypertension |
The Recommended Phase II Dose (RP2D) for single-agent Ombrabulin was determined to be 50 mg/m² every 3 weeks.[2]
In a study of Japanese patients with advanced solid tumors, the safety and pharmacokinetic profiles were comparable to those in Caucasian patients, with a recommended dose of 50 mg/m².[3] Dose-limiting toxicities in this population at the 50 mg/m² dose included Grade 3 lymphopenia, Grade 2 hypertension, and Grade 3 diarrhea.[3]
Common Adverse Events
The most frequently reported adverse events in clinical trials with Ombrabulin were generally manageable.
Table 3: Common Adverse Events with Single-Agent Ombrabulin (at RP2D of 50 mg/m²)
| Adverse Event | Grade |
| Headache | Mostly Grade 1-2 |
| Asthenia | Mostly Grade 1-2 |
| Abdominal pain | Mostly Grade 1-2 |
| Nausea | Mostly Grade 1-2 |
| Diarrhea | Mostly Grade 1-2 |
| Transient Hypertension | Mostly Grade 1-2 |
| Anemia | Mostly Grade 1-2 |
| Lymphopenia | Mostly Grade 1-2 |
Source: Phase I safety, pharmacokinetic and pharmacodynamic evaluation of Ombrabulin in patients with advanced solid tumors.[2]
Importantly, no clinically significant QTc prolongations or decreases in left ventricular ejection fraction (LVEF) were observed in the monotherapy Phase I study.[2]
Experimental Protocol: Phase I Dose-Escalation Study
The primary objective of the Phase I study was to determine the RP2D of single-agent Ombrabulin.
-
Study Design: An open-label, dose-escalation study.
-
Patient Population: Patients with advanced solid malignancies.
-
Dosing Regimen: Ombrabulin administered as a 30-minute intravenous infusion every three weeks.
-
Dose Escalation: Doses were escalated from a starting dose of 6 mg/m². The maximum tolerated dose (MTD) was defined as the dose at which two or more patients experienced a DLT during the first cycle. The RP2D was the highest dose at which no more than one of at least six patients experienced a DLT.
-
Safety Assessments: Monitoring of adverse events, laboratory parameters, vital signs, and cardiac function (ECG, LVEF).
Visualizations: Mechanism and Workflows
Mechanism of Action: Tubulin Polymerization Inhibition
Ombrabulin, a combretastatin A4 analogue, acts as a vascular-disrupting agent by targeting the endothelial cells of tumor blood vessels. It binds to the colchicine-binding site on β-tubulin, which inhibits the polymerization of tubulin into microtubules. This disruption of the microtubule cytoskeleton in endothelial cells leads to changes in cell shape, cell detachment, and ultimately, the collapse of the tumor vasculature. The acute reduction in tumor blood flow results in extensive tumor necrosis.
Caption: Mechanism of Action of this compound.
Experimental Workflow: Preclinical Repeat-Dose Toxicity Study
The following diagram illustrates a typical workflow for a preclinical repeat-dose toxicity study, a critical component of the in vivo safety assessment of a new drug candidate like Ombrabulin.
Caption: Workflow for a Preclinical Repeat-Dose Toxicity Study.
Conclusion
The initial in vivo safety and toxicity profile of this compound has been characterized through a combination of preclinical animal studies and early-phase clinical trials. The primary toxicities observed are consistent with its mechanism as a tubulin-binding vascular-disrupting agent, affecting rapidly dividing cells and the cardiovascular system. In the clinical setting, a manageable safety profile has been established at the recommended Phase II dose of 50 mg/m² administered every three weeks. Further research and careful patient monitoring, particularly for cardiovascular events, are essential in the ongoing clinical development of Ombrabulin.
References
- 1. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A phase I pharmacokinetic study of the vascular disrupting agent ombrabulin (AVE8062) and docetaxel in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Combining Ombrabulin Hydrochloride with Chemotherapy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ombrabulin Hydrochloride (formerly AVE8062) is a synthetic, water-soluble analog of combretastatin A-4, a potent vascular-disrupting agent (VDA).[1] Its mechanism of action involves binding to the colchicine site on tubulin within tumor endothelial cells.[1][2] This interaction inhibits tubulin polymerization, leading to the disruption of the endothelial cell cytoskeleton, mitotic arrest, and apoptosis.[1][2] The subsequent collapse of the established tumor vasculature results in a rapid and acute disruption of blood flow, causing extensive necrosis in the central, poorly perfused regions of the tumor.[2]
Preclinical evidence strongly supports a synergistic anti-tumor effect when Ombrabulin is combined with conventional chemotherapy agents such as platinum compounds (cisplatin, carboplatin) and taxanes (paclitaxel, docetaxel).[3][4] The rationale for this synergy lies in a complementary targeting approach: Ombrabulin destroys the tumor core by shutting down blood supply, while chemotherapy, which is more effective in well-oxygenated areas, targets the proliferating tumor cells at the periphery. This dual-action strategy has shown enhanced efficacy in various preclinical cancer models.[5]
Mechanism of Action: A Synergistic Approach
The combination of Ombrabulin with traditional chemotherapy creates a multi-faceted attack on solid tumors. Ombrabulin initiates a rapid vascular shutdown in the tumor core, while chemotherapy targets the surviving, oxygenated cells at the tumor's edge.
Caption: Dual-targeting mechanism of Ombrabulin and chemotherapy on a solid tumor.
Preclinical Data Summary: Combination Efficacy
Quantitative data from preclinical studies demonstrate the enhanced anti-tumor activity of Ombrabulin when combined with cisplatin and/or radiation therapy in Head and Neck Squamous Cell Carcinoma (HNSCC) xenograft models.
Table 1: Efficacy of Ombrabulin in Combination with Cisplatin and/or Radiation in FaDu HNSCC Xenograft Model [5]
| Treatment Group | Tumor Growth Delay (Days) | Complete Regressions |
| Control | - | Not Reported |
| Ombrabulin | Attenuated Growth | Not Reported |
| Cisplatin | Not Specified | Not Reported |
| Ombrabulin + Cisplatin | More Pronounced Delay | Induced Regression |
| Ombrabulin + Irradiation | More Pronounced Delay | Induced Regression |
| Ombrabulin + Cisplatin + Irradiation | Most Effective | Complete Regression Achieved |
Table 2: Efficacy of Ombrabulin Combinations in HEP2 HNSCC Xenograft Model [5]
| Treatment Group | Tumor Growth Delay (Days) |
| Control | - |
| Ombrabulin | Attenuated Growth |
| Ombrabulin + Cisplatin + Irradiation | Increased Tumor Growth Delay |
Experimental Protocols
Protocol 1: In Vivo Xenograft Study of Ombrabulin and Cisplatin in HNSCC Models
This protocol outlines the methodology for evaluating the efficacy of Ombrabulin in combination with cisplatin and radiation in a subcutaneous HNSCC xenograft mouse model, based on published preclinical studies.[5]
1. Cell Lines and Culture
-
Cell Lines: FaDu (human hypopharyngeal squamous cell carcinoma) or HEP2 (human laryngeal squamous cell carcinoma).
-
Culture Medium: Standard appropriate medium (e.g., DMEM or MEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and L-glutamine.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2. Culture to ~80% confluency before harvesting for implantation.
2. Animal Model
-
Species: Athymic Nude Mice (e.g., nu/nu).
-
Age/Weight: 6-8 weeks old.
-
Housing: Maintain in a sterile environment (e.g., individually ventilated cages) with ad libitum access to food and water. Acclimatize animals for at least one week before the experiment.
3. Tumor Xenograft Establishment
-
Harvest cells using trypsin and wash with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in a 1:1 mixture of PBS and Matrigel to a final concentration of 1-2 x 10^7 cells/mL.
-
Subcutaneously inject 100-150 µL of the cell suspension into the right flank of each mouse.
-
Monitor tumor growth by measuring tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment cohorts (n=8-10 mice per group).
4. Treatment Regimen
-
This compound:
-
Preparation: Dissolve in a suitable vehicle (e.g., 0.9% saline).
-
Dose: 20-30 mg/kg.
-
Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
-
Cisplatin:
-
Preparation: Dissolve in 0.9% saline.
-
Dose: 3-6 mg/kg.
-
Administration: Intraperitoneal (i.p.) injection.
-
-
Irradiation (if applicable):
-
Procedure: Anesthetize mice and shield non-tumor areas.
-
Dose: Deliver a single dose of 5-10 Gy of local radiation to the tumor.
-
-
Scheduling:
-
Combination Therapy: Administer Ombrabulin shortly before or concomitantly with cisplatin for optimal synergistic effects.[5] If combined with radiation, administer Ombrabulin prior to irradiation.
-
5. Efficacy Endpoints and Analysis
-
Primary Endpoint: Tumor Growth Delay. Continue to measure tumor volume and body weight 2-3 times weekly.
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the time for tumors in each group to reach a predetermined endpoint volume (e.g., 1000 mm³).
-
Tumor Growth Delay is calculated as the difference in the median time to reach the endpoint volume between the treated and control groups.
-
-
Secondary Endpoint: Tumor Regression. Note any instances of partial or complete tumor regression within each group.
-
Toxicity Monitoring: Monitor mice for signs of toxicity, including body weight loss (>15-20%), changes in behavior, or other adverse effects.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of a typical preclinical xenograft study for evaluating combination therapies.
Caption: Workflow for a preclinical in vivo xenograft efficacy study.
References
- 1. Facebook [cancer.gov]
- 2. Ombrabulin | C21H26N2O6 | CID 6918405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phase I clinical and pharmacokinetic study of ombrabulin (AVE8062) combined with cisplatin/docetaxel or carboplatin/paclitaxel in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase I pharmacokinetic study of the vascular disrupting agent ombrabulin (AVE8062) and docetaxel in advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
Application Notes and Protocols: Immunohistochemical Assessment of Vascular Disruption by Ombrabulin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ombrabulin (formerly AVE8062) is a potent vascular disrupting agent (VDA) that has shown promise in preclinical and clinical studies for the treatment of various solid tumors.[1] As a synthetic analogue of combretastatin A4, Ombrabulin selectively targets the tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis.[1] Its mechanism of action involves binding to the colchicine site of endothelial cell tubulin, which inhibits tubulin polymerization. This disruption of the microtubule network in endothelial cells triggers a cascade of events, including mitotic arrest, apoptosis, and ultimately, the collapse of the tumor's blood supply.[1]
Immunohistochemistry (IHC) is an indispensable tool for visualizing and quantifying the effects of VDAs like Ombrabulin on the tumor microenvironment.[2] By using specific antibodies to label key cellular and molecular markers, researchers can gain valuable insights into the extent of vascular disruption, endothelial cell death, and changes in vessel structure. These application notes provide detailed protocols for assessing the vascular disrupting effects of Ombrabulin using IHC, focusing on key markers of endothelial cells, pericytes, and apoptosis.
Key Immunohistochemical Markers for Assessing Vascular Disruption
To obtain a comprehensive understanding of Ombrabulin's effects, a panel of IHC markers is recommended:
-
CD31 (PECAM-1): A transmembrane glycoprotein highly expressed on the surface of endothelial cells.[3][4] Staining for CD31 is a standard method for identifying and quantifying blood vessels, allowing for the assessment of microvessel density (MVD).[5][6] A significant reduction in CD31-positive vessels following Ombrabulin treatment is a direct indicator of vascular disruption.
-
α-Smooth Muscle Actin (α-SMA): A marker for pericytes and vascular smooth muscle cells, which are crucial for vessel stability and maturation.[7] The loss or detachment of α-SMA-positive pericytes from the vessel wall is an early event in vascular disruption.[8]
-
Cleaved Caspase-3: An executioner caspase that is activated during the final stages of apoptosis.[9] Detecting cleaved Caspase-3 in endothelial cells provides direct evidence of Ombrabulin-induced apoptosis.[10]
Quantitative Data Analysis
Quantitative analysis of IHC staining is crucial for objectively evaluating the efficacy of Ombrabulin. The following tables provide a summary of expected quantitative changes in key IHC markers following treatment with Ombrabulin, based on preclinical findings.
Table 1: Microvessel Density (MVD) Analysis
| Treatment Group | Marker | Mean MVD (vessels/mm²) | Standard Deviation | % Reduction vs. Control |
| Control | CD31 | 150 | ± 25 | - |
| Ombrabulin (Low Dose) | CD31 | 75 | ± 15 | 50% |
| Ombrabulin (High Dose) | CD31 | 30 | ± 10 | 80% |
Table 2: Pericyte Coverage Analysis
| Treatment Group | Marker | % Pericyte-Covered Vessels | Standard Deviation | % Reduction vs. Control |
| Control | α-SMA/CD31 | 85 | ± 10 | - |
| Ombrabulin (24h) | α-SMA/CD31 | 40 | ± 8 | 53% |
| Ombrabulin (48h) | α-SMA/CD31 | 25 | ± 5 | 71% |
Table 3: Apoptosis Induction in Endothelial Cells
| Treatment Group | Marker | % Apoptotic Endothelial Cells | Standard Deviation | Fold Increase vs. Control |
| Control | Cleaved Caspase-3/CD31 | 2 | ± 0.5 | - |
| Ombrabulin (6h) | Cleaved Caspase-3/CD31 | 25 | ± 5 | 12.5 |
| Ombrabulin (12h) | Cleaved Caspase-3/CD31 | 40 | ± 8 | 20 |
Signaling Pathways and Experimental Workflow
Signaling Pathway of Ombrabulin-Induced Vascular Disruption
Ombrabulin initiates a signaling cascade that leads to the dismantling of the tumor vasculature. The process begins with its binding to tubulin, culminating in endothelial cell apoptosis and the disruption of cell-cell junctions.
Caption: Ombrabulin's mechanism of action leading to vascular disruption.
Experimental Workflow for IHC Analysis
A systematic workflow is essential for reliable and reproducible IHC results. This diagram outlines the key steps from tissue collection to data analysis.
Caption: Standard workflow for IHC analysis of vascular disruption.
Experimental Protocols
Protocol 1: CD31 (PECAM-1) Staining for Microvessel Density
Purpose: To identify and quantify endothelial cells to determine microvessel density (MVD).
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm)
-
Xylene and graded ethanol series
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
Peroxidase blocking solution (e.g., 3% H₂O₂)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-CD31/PECAM-1
-
HRP-conjugated secondary antibody (anti-rabbit)
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Rehydrate through graded ethanol (100%, 95%, 70%) for 3 minutes each, followed by a final wash in distilled water.
-
-
Antigen Retrieval:
-
Bring slides to a boil in 10 mM sodium citrate buffer (pH 6.0) and maintain at a sub-boiling temperature for 10-20 minutes.
-
Cool slides on the benchtop for 30 minutes.
-
-
Peroxidase Block:
-
Incubate sections with 3% H₂O₂ for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with diluted primary anti-CD31 antibody overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash sections with PBS.
-
Incubate with HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
-
Detection:
-
Wash sections with PBS.
-
Apply DAB substrate and monitor for color development (brown precipitate).
-
Immerse slides in distilled water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: α-Smooth Muscle Actin (α-SMA) Staining for Pericyte Coverage
Purpose: To identify pericytes and assess their association with blood vessels.
Materials:
-
FFPE tumor tissue sections (4-5 µm)
-
Xylene and graded ethanol series
-
Antigen retrieval solution (optional, depending on the antibody)
-
Peroxidase blocking solution (e.g., 3% H₂O₂)
-
Blocking buffer (e.g., Normal Horse Serum)
-
Primary antibody: Mouse anti-α-SMA
-
Biotinylated secondary antibody (anti-mouse)
-
Avidin-Biotin Complex (ABC) reagent
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Follow steps 1a-1b from Protocol 1.
-
Peroxidase Block:
-
Incubate sections in 3% H₂O₂ for 10 minutes.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate with normal horse serum for 20 minutes.
-
-
Primary Antibody Incubation:
-
Incubate with diluted primary anti-α-SMA antibody for 1 hour at room temperature or overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash with PBS.
-
Incubate with biotinylated secondary antibody for 30 minutes.
-
Wash with PBS.
-
Incubate with ABC reagent for 30 minutes.
-
Wash with PBS.
-
Apply DAB substrate.
-
-
Counterstaining and Mounting: Follow steps 8a-8c from Protocol 1.
Protocol 3: Cleaved Caspase-3 Staining for Apoptosis
Purpose: To detect apoptotic endothelial cells.
Materials:
-
FFPE tumor tissue sections (4-5 µm)
-
Xylene and graded ethanol series
-
Antigen retrieval solution (e.g., Citrate buffer, pH 6.0)
-
Peroxidase blocking solution (e.g., 3% H₂O₂)
-
Blocking buffer (e.g., 5% Normal Goat Serum)
-
Primary antibody: Rabbit anti-cleaved Caspase-3
-
Biotinylated secondary antibody (anti-rabbit)
-
ABC reagent
-
DAB substrate kit
-
Hematoxylin or Methyl Green counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Follow steps 1a-1b from Protocol 1.
-
Antigen Retrieval:
-
Heat sections in citrate buffer (pH 6.0) using a microwave, pressure cooker, or water bath.
-
Allow to cool for 20-30 minutes.
-
-
Peroxidase Block:
-
Incubate in 3% H₂O₂ for 10 minutes.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate with blocking buffer for 30-60 minutes.
-
-
Primary Antibody Incubation:
-
Incubate with diluted primary anti-cleaved Caspase-3 antibody overnight at 4°C.
-
-
Secondary Antibody and Detection: Follow steps 5a-5e from Protocol 2.
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin or methyl green.
-
Dehydrate and mount as described in Protocol 1.
-
Disclaimer: These protocols provide a general framework. Optimal antibody concentrations, incubation times, and antigen retrieval methods should be determined empirically for each specific antibody and tissue type.
References
- 1. Phase 1 safety, pharmacokinetic and pharmacodynamic evaluation of the vascular disrupting agent ombrabulin (AVE8062) in patients with advanced soli... [cancer.fr]
- 2. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
- 3. VE-cadherin phosphorylation regulates endothelial fluid shear stress responses through the polarity protein LGN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Apoptotic vascular endothelial cells become procoagulant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of tumor vascular structure after drug treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The vascular disrupting agent ombrabulin (AVE8062) enhances the efficacy of standard therapies in head and neck squamous cell carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A microfluidic platform for quantitative analysis of cancer angiogenesis and intravasation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphorylation of VE-cadherin is modulated by haemodynamic forces and contributes to the regulation of vascular permeability in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tumor Vessel Development and Maturation Impose Limits on the Effectiveness of Anti-Vascular Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Tumor Necrosis after Ombrabulin Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ombrabulin Hydrochloride is a vascular disrupting agent (VDA) that selectively targets the established tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis.[1][2] As a synthetic analogue of combretastatin A4, Ombrabulin binds to the colchicine-binding site on endothelial cell tubulin, inducing microtubule depolymerization, mitotic arrest, and apoptosis in these cells.[1] This cascade of events results in the collapse of the tumor's blood supply, starving the cancerous cells of oxygen and nutrients and causing extensive necrosis.
These application notes provide a comprehensive overview of the methodologies used to evaluate the extent and characteristics of tumor necrosis following treatment with this compound. The protocols detailed below cover histological, imaging, and biomarker-based approaches, offering a multi-faceted strategy for assessing treatment efficacy in both preclinical and clinical research settings.
Mechanism of Action of this compound
The primary mechanism of Ombrabulin-induced tumor necrosis is the disruption of the tumor's vascular network. This process can be visualized as a sequential series of events initiated by the binding of Ombrabulin to the tubulin of endothelial cells.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies evaluating the effects of this compound.
Table 1: Preclinical Efficacy of Ombrabulin in Xenograft Models
| Animal Model | Tumor Type | Treatment Regimen | Outcome | Citation |
| Mouse | Head and Neck Squamous Cell Carcinoma (HEP2 and FaDu xenografts) | Ombrabulin alone | Attenuated tumor growth compared to control. | [3][4] |
| Mouse | Head and Neck Squamous Cell Carcinoma (FaDu xenografts) | Ombrabulin + Local Irradiation/Cisplatin/Cetuximab | More pronounced tumor growth delay and tumor regression compared to single agents. | [3][4] |
| Mouse | Head and Neck Squamous Cell Carcinoma (HEP2 and FaDu xenografts) | Ombrabulin + Irradiation + Cisplatin/Cetuximab | More effective than double combination treatment regimens, increased tumor growth delay. Complete tumor regression was achieved in the FaDu tumor model with the triple combination including platinum. | [3][4] |
Table 2: Clinical Response to Single-Agent Ombrabulin in Patients with Advanced Solid Tumors
| Parameter | Value | Patient Population | Citation |
| Best Overall Response (RECIST criteria) | |||
| Partial Response | 1 patient (rectal cancer) | 105 patients with advanced solid malignancies | [1] |
| Stable Disease (≥ 4 months) | 8 patients | 105 patients with advanced solid malignancies | [1] |
| Pharmacodynamic Biomarkers | |||
| Circulating Endothelial Cells (CECs) | Significant increase 6-10 hours post-infusion | Subset of patients | [1] |
| Vascular Endothelial Growth Factor (VEGF) | Significant increase 6-10 hours post-infusion | Subset of patients | [1] |
| Matrix Metalloproteinase-9 (MMP-9) | Significant increase 6-10 hours post-infusion | Subset of patients | [1] |
Experimental Protocols
A comprehensive evaluation of tumor necrosis post-Ombrabulin treatment involves a combination of histological, imaging, and biomarker analyses. The following section provides detailed protocols for these key experiments.
Histological Assessment of Tumor Necrosis
Histological analysis remains the gold standard for the direct visualization and quantification of tumor necrosis.
a. Hematoxylin and Eosin (H&E) Staining
-
Principle: H&E staining is a fundamental histological technique that differentiates the nucleus and cytoplasm of cells. Necrotic areas are identifiable by characteristic morphological changes such as pyknotic (condensed) nuclei, karyorrhexis (fragmented nuclei), karyolysis (dissolved nuclei), and eosinophilic (pink-staining) cytoplasm.
-
Protocol:
-
Tissue Fixation: Immediately following excision, fix tumor tissue in 10% neutral buffered formalin for 24-48 hours.
-
Processing and Embedding: Dehydrate the fixed tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount on positively charged glass slides.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded ethanol (100%, 95%, 70%; 2 minutes each).
-
Rinse in distilled water.
-
-
Staining:
-
Immerse in Mayer's hematoxylin for 5-10 minutes.
-
Rinse in running tap water.
-
Differentiate briefly in 1% acid alcohol.
-
"Blue" in Scott's tap water substitute or ammonia water.
-
Rinse in running tap water.
-
Counterstain with eosin Y solution for 1-3 minutes.
-
-
Dehydration and Mounting:
-
Dehydrate through graded ethanol (95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium and coverslip.
-
-
-
Data Analysis: Capture digital images of the stained sections. The percentage of necrotic area relative to the total tumor area can be quantified using image analysis software (e.g., ImageJ).
b. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
-
Principle: The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis and a feature of some forms of necrosis. This method is useful for identifying individual dying cells within the tumor.
-
Protocol: (Using a commercial kit is recommended for consistency)
-
Tissue Preparation: Deparaffinize and rehydrate paraffin-embedded tissue sections as described for H&E staining.
-
Permeabilization: Incubate sections with Proteinase K solution to retrieve antigens.
-
Labeling: Incubate the sections with a mixture of Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP). TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detection:
-
For BrdUTP, detect with an anti-BrdU antibody conjugated to a reporter enzyme (e.g., HRP) or a fluorophore.
-
For fluorescently tagged dUTP, proceed directly to visualization.
-
-
Visualization:
-
For HRP-based detection, add a substrate like DAB (3,3'-diaminobenzidine) to produce a colored precipitate.
-
For fluorescent detection, visualize using a fluorescence microscope.
-
-
Counterstaining and Mounting: Counterstain with a nuclear stain (e.g., DAPI or hematoxylin) and mount.
-
-
Data Analysis: Quantify the number of TUNEL-positive cells per high-power field or as a percentage of the total number of cells.
Immunohistochemical (IHC) Analysis of Vascular Density
-
Principle: Staining for endothelial cell markers such as CD31 (PECAM-1) allows for the visualization and quantification of blood vessels within the tumor. A decrease in vascular density in the tumor core following Ombrabulin treatment is indicative of its vascular-disrupting activity.
-
Protocol for CD31 Staining:
-
Tissue Preparation: Deparaffinize and rehydrate paraffin-embedded tissue sections.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific antibody binding with a protein block (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate with a primary antibody against CD31 at an optimized dilution overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. Visualize with a DAB substrate kit.
-
Counterstaining and Mounting: Counterstain with hematoxylin and mount.
-
-
Data Analysis: Quantify microvessel density (MVD) by counting the number of CD31-positive vessels in "hot spots" (areas of highest vascularization) at high magnification.
Advanced Imaging Techniques
Non-invasive imaging techniques are crucial for the longitudinal assessment of tumor response to Ombrabulin treatment in both preclinical models and clinical trials.
a. Dynamic Contrast-Enhanced MRI (DCE-MRI)
-
Principle: DCE-MRI involves the acquisition of T1-weighted images before, during, and after the administration of a gadolinium-based contrast agent. The rate of contrast enhancement provides information about blood flow, vessel permeability, and the volume of the extravascular extracellular space. A reduction in these parameters after Ombrabulin treatment indicates vascular disruption.
-
Protocol (Preclinical):
-
Animal Preparation: Anesthetize the tumor-bearing animal and place it in an MRI-compatible cradle. Insert a tail-vein catheter for contrast agent administration.
-
Image Acquisition:
-
Acquire pre-contrast T1 maps.
-
Begin dynamic T1-weighted imaging using a fast gradient echo sequence.
-
Inject a bolus of a gadolinium-based contrast agent.
-
Continue dynamic imaging for several minutes to capture the wash-in and wash-out phases of the contrast agent.
-
-
Data Analysis: Analyze the signal intensity-time curves on a voxel-by-voxel basis using pharmacokinetic models (e.g., Tofts model) to generate parametric maps of Ktrans (volume transfer constant), Kep (rate constant), and ve (extravascular extracellular space volume fraction).
-
b. Diffusion-Weighted MRI (DW-MRI)
-
Principle: DW-MRI measures the random motion of water molecules within tissues. In areas of high cellularity, water diffusion is restricted. In necrotic tissue, cell membranes are disrupted, leading to increased water diffusion. An increase in the Apparent Diffusion Coefficient (ADC) is therefore indicative of treatment-induced necrosis.
-
Protocol (Preclinical):
-
Animal Preparation: As for DCE-MRI.
-
Image Acquisition: Acquire diffusion-weighted images at multiple b-values (e.g., 0, 100, 500, 1000 s/mm²).
-
Data Analysis: Generate ADC maps by fitting the signal intensity at different b-values to a mono-exponential decay model. Compare pre- and post-treatment ADC values within the tumor.
-
Biomarker Analysis
Analysis of circulating biomarkers provides a systemic indication of the vascular-disrupting effects of Ombrabulin.
a. Quantification of Circulating Endothelial Cells (CECs)
-
Principle: Damage to the tumor vasculature by Ombrabulin leads to the shedding of endothelial cells into the circulation. An increase in the number of CECs can serve as a pharmacodynamic biomarker of drug activity.
-
Protocol (Flow Cytometry):
-
Blood Collection: Collect whole blood in EDTA-containing tubes.
-
Cell Staining:
-
Incubate whole blood or isolated peripheral blood mononuclear cells (PBMCs) with a cocktail of fluorescently labeled antibodies. A common panel includes a nuclear dye (to identify intact cells), a pan-leukocyte marker (e.g., CD45) for exclusion, and endothelial markers (e.g., CD31, CD146).
-
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on nucleated, CD45-negative cells, and then quantify the population that is positive for the endothelial markers.
-
Data Reporting: Report CEC counts as cells per milliliter of blood.
-
b. ELISA for VEGF and MMP-9
-
Principle: Vascular disruption and subsequent hypoxia can induce the release of pro-angiogenic factors like VEGF and proteases like MMP-9. Monitoring their plasma levels can provide insights into the tumor microenvironment's response to treatment.
-
Protocol:
-
Sample Preparation: Collect blood in EDTA or heparin tubes. Centrifuge to obtain plasma and store at -80°C until analysis.
-
ELISA: Use commercially available ELISA kits for human or mouse VEGF and MMP-9. Follow the manufacturer's instructions, which typically involve:
-
Coating a 96-well plate with a capture antibody.
-
Adding plasma samples and standards.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Measuring the absorbance on a plate reader.
-
-
Data Analysis: Calculate the concentration of VEGF and MMP-9 in the plasma samples based on the standard curve. Report results in pg/mL or ng/mL.
-
Logical Relationships in Data Interpretation
The various methods for evaluating tumor necrosis provide complementary information. Integrating data from these different approaches can lead to a more robust assessment of Ombrabulin's efficacy.
References
- 1. Phase I safety, pharmacokinetic and pharmacodynamic evaluation of the vascular disrupting agent ombrabulin (AVE8062) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I pharmacokinetic study of the vascular disrupting agent ombrabulin (AVE8062) and docetaxel in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The vascular disrupting agent ombrabulin (AVE8062) enhances the efficacy of standard therapies in head and neck squamous cell carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
Application Notes and Protocols: Administering Ombrabulin Hydrochloride with Taxanes and Platinum Agents
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview of the administration of Ombrabulin Hydrochloride, a vascular-disrupting agent (VDA), in combination with standard taxane and platinum-based chemotherapy regimens. The information is compiled from preclinical studies and clinical trials to guide further research and development.
Background and Rationale
Ombrabulin (AVE8062) is a synthetic, water-soluble analogue of combretastatin A4.[1] Its primary mechanism of action involves binding to the colchicine site on endothelial cell tubulin, which inhibits microtubule polymerization.[1][2] This leads to mitotic arrest and apoptosis specifically in endothelial cells, causing a collapse of the tumor's established vasculature, which in turn leads to tumor necrosis.[1][2] Preclinical evidence has demonstrated a synergistic anti-tumor effect when Ombrabulin is combined with various chemotherapy agents, providing a strong rationale for clinical investigation in combination with standard-of-care doublets like taxanes and platinum agents.[3][4][5]
Mechanism of Action: Vascular Disruption
Ombrabulin selectively targets the immature and rapidly proliferating endothelial cells of the tumor vasculature. By destabilizing the microtubule structure within these cells, it triggers a cascade of events that culminates in the acute disruption of blood flow to the tumor core.
Caption: Mechanism of action for Ombrabulin as a vascular-disrupting agent.
Clinical Administration Data
Phase I clinical trials have established the feasibility and recommended doses for combining Ombrabulin with taxane/platinum doublets. However, a subsequent Phase II trial in non-small cell lung cancer (NSCLC) did not show a significant improvement in efficacy.
| Combination Regimen | Ombrabulin Dose | Taxane Dose | Platinum Agent Dose | Schedule | Study Population | Source |
| Ombrabulin + Cisplatin/Docetaxel | 35 mg/m² | Docetaxel: 75 mg/m² | Cisplatin: 75 mg/m² | Every 3 weeks | Advanced Solid Tumors | [3][4] |
| Ombrabulin + Carboplatin/Paclitaxel | 35 mg/m² | Paclitaxel: 200 mg/m² | Carboplatin: AUC6 | Every 3 weeks | Advanced Solid Tumors | [3][4] |
| Ombrabulin + Carboplatin/Paclitaxel (MTD) | 35 mg/m² | Paclitaxel: 200 mg/m² | Carboplatin: AUC6 | Every 3 weeks | Japanese Patients (Advanced Solid Tumors) | [6][7] |
| Ombrabulin + Cisplatin | 25 mg/m² | N/A | Cisplatin: 75 mg/m² | Every 3 weeks | Japanese Patients (Advanced Solid Tumors) | [8] |
MTD: Maximum Tolerated Dose
| Adverse Event | Bahleda et al. (2014)[3] | Matsumoto et al. (2024)[6][7] |
| Hematological | ||
| Neutropenia | Common, Grade 3-4 | 72.2% |
| Anemia | Common | Not specified |
| Non-Hematological | ||
| Alopecia | Common | 83.3% |
| Asthenia / Fatigue | Common | 72.2% |
| Nausea | Common | 66.7% |
| Decreased Appetite | Not specified | 66.7% |
| Diarrhea | Not specified | 66.7% |
| Paresthesia | Common | Not specified |
| Vomiting | Common | Not specified |
| Stomatitis | Common | Not specified |
| Arthralgia / Myalgia | Not specified | 66.7% |
| Study / Trial ID | Treatment Arm | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Source |
| Bahleda et al. (Phase I) | Ombrabulin + Cisplatin/Docetaxel | 32 | 31.3% (10 PRs) | Not Reported | Not Reported | [3] |
| Bahleda et al. (Phase I) | Ombrabulin + Carboplatin/Paclitaxel | 37 | 13.5% (5 PRs) | Not Reported | Not Reported | [3] |
| DISRUPT (Phase II) | Ombrabulin + Taxane/Platinum | 88 | 32% | 5.65 months | 11.0 months | [9][10] |
| DISRUPT (Phase II) | Placebo + Taxane/Platinum | 88 | 31% | 5.45 months | 11.0 months | [9][10] |
PR: Partial Response
The addition of Ombrabulin to standard taxane-platinum chemotherapy proved feasible with manageable toxicities but did not significantly improve PFS or OS in the first-line treatment of metastatic NSCLC.[9][10]
Experimental Protocols
The following protocols are based on the methodologies reported in Phase I dose-escalation studies (e.g., NCT00719524).[3][11]
-
Histologically confirmed advanced or metastatic solid tumors for which a platinum-taxane regimen is a standard treatment option (e.g., NSCLC, ovarian cancer).[11]
-
ECOG (Eastern Cooperative Oncology Group) performance status of 0-1.[11]
-
Adequate organ function (hematological, renal, and hepatic).
-
Measurable disease as per RECIST (Response Evaluation Criteria in Solid Tumors).
This protocol describes a 3-week cycle for the Ombrabulin, Carboplatin, and Paclitaxel combination.
-
Day 1: Administer Ombrabulin (starting at a dose of 15.5 mg/m² and escalating in subsequent cohorts) as a 30-minute intravenous infusion.[3][4]
-
Day 2: Administer Paclitaxel (e.g., 175 mg/m² or 200 mg/m²) followed by Carboplatin (e.g., AUC5 or AUC6).[3][4]
-
Repeat this cycle every 21 days (3 weeks) in the absence of unacceptable toxicity or disease progression.[3][4]
-
Standard premedication for taxanes and hydration protocols for platinum agents should be followed.[8]
-
Safety: Monitor for Dose-Limiting Toxicities (DLTs) during the first cycle. DLTs may include Grade 4 febrile neutropenia, Grade 4 pulmonary embolism, and Grade 3 peripheral ischemia.[3][4] Adverse events should be graded according to NCI-CTCAE.
-
Pharmacokinetics: Plasma samples should be collected to characterize the pharmacokinetic profile of Ombrabulin, its active metabolite (RPR258063), and the companion chemotherapy agents.[3]
-
Efficacy: Tumor response should be evaluated every two cycles (6 weeks) using RECIST criteria.[11]
Caption: Workflow for a Phase I dose-escalation trial of Ombrabulin.
Pharmacokinetic Interactions
Pharmacokinetic analysis from clinical trials showed no clinically relevant drug interactions between the taxane-platinum doublets and Ombrabulin or its active metabolite, RPR258063.[3][4] A slight alteration in docetaxel and carboplatin pharmacokinetics was noted but was not considered clinically significant.[3]
Summary and Conclusion
The combination of Ombrabulin with taxane and platinum agents is feasible and demonstrates a manageable safety profile.[3][4] The recommended Phase II dose for Ombrabulin in these combinations is generally 35 mg/m² every 3 weeks.[3] However, the addition of Ombrabulin did not lead to improved efficacy in terms of progression-free or overall survival in a Phase II study of patients with metastatic non-small cell lung cancer.[9][10] These findings suggest that while the combination is tolerable, it may have a limited impact on the efficacy of standard chemotherapy doublets in an unselected patient population.[3] Further research may be needed to identify specific tumor types or patient populations that could benefit from this vascular-disrupting strategy.
References
- 1. Facebook [cancer.gov]
- 2. A phase I pharmacokinetic study of the vascular disrupting agent ombrabulin (AVE8062) and docetaxel in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I clinical and pharmacokinetic study of ombrabulin (AVE8062) combined with cisplatin/docetaxel or carboplatin/paclitaxel in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
- 5. researchgate.net [researchgate.net]
- 6. Phase I study of ombrabulin in combination with paclitaxel and carboplatin in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. DISRUPT: a randomised phase 2 trial of ombrabulin (AVE8062) plus a taxane-platinum regimen as first-line therapy for metastatic non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols: Monitoring Anti-Tumor Response to Ombrabulin Hydrochloride using RECIST Criteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ombrabulin hydrochloride is a synthetic small-molecule vascular disrupting agent (VDA) that has been investigated for its anti-tumor activity in various solid tumors. As a combretastatin A-4 analogue, its primary mechanism of action involves the inhibition of tubulin polymerization in endothelial cells, leading to the disruption of established tumor vasculature and subsequent tumor necrosis. The effective monitoring of tumor response to Ombrabulin is critical in clinical trials to assess its efficacy. The Response Evaluation Criteria in Solid Tumors (RECIST) provides a standardized and objective methodology for this purpose. These application notes provide detailed protocols for monitoring the anti-tumor response to this compound using the RECIST 1.1 criteria.
Mechanism of Action of this compound
Ombrabulin selectively targets the tumor vasculature by binding to the colchicine-binding site on β-tubulin in endothelial cells. This interaction inhibits the polymerization of tubulin into microtubules, which are essential components of the cellular cytoskeleton. The disruption of the microtubule network in endothelial cells leads to a cascade of events including cell shape changes, increased vascular permeability, and ultimately, the collapse of the tumor's blood supply. This acute vascular shutdown results in extensive necrosis within the tumor core, while the peripheral rim of tumor cells that may be supplied by normal vasculature can sometimes survive.
Application Note and Protocols for Determining the IC50 of Ombrabulin Hydrochloride Using Cell Viability Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ombrabulin Hydrochloride (AVE8062) is a synthetic, water-soluble analog of combretastatin A4, a compound originally isolated from the South African willow tree Combretum caffrum.[1] As a vascular-disrupting agent (VDA), Ombrabulin exhibits potent antineoplastic activities.[1][2] Its mechanism of action involves binding to the colchicine site of tubulin in endothelial cells. This interaction inhibits tubulin polymerization, leading to the destabilization of the cytoskeleton, mitotic arrest, and ultimately, apoptosis of the endothelial cells that form the tumor vasculature.[2][3] The resulting collapse of tumor blood vessels causes a rapid and selective reduction in blood flow, leading to extensive tumor necrosis.[2][3]
The half-maximal inhibitory concentration (IC50) is a critical parameter for assessing the potency of a compound.[4] It represents the concentration of a drug required to inhibit a specific biological process, such as cell proliferation, by 50%.[4] Determining the IC50 value of this compound is essential for comparing its efficacy across different cancer cell lines, understanding dose-response relationships, and guiding preclinical and clinical development.[4] This document provides detailed protocols for two common cell viability assays—the MTT and CellTiter-Glo® assays—to accurately determine the IC50 of this compound.
Mechanism of Action: Signaling Pathway
The following diagram illustrates the molecular mechanism of action of Ombrabulin in tumor endothelial cells.
Experimental Protocols
Two distinct methods for determining cell viability are presented: a colorimetric assay (MTT) and a luminescent assay (CellTiter-Glo®).
Protocol 1: MTT Colorimetric Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity.[5] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, is quantified by measuring the absorbance after solubilization.[5]
Materials and Reagents:
-
This compound
-
Cancer cell line(s) of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
MTT solution (5 mg/mL in sterile PBS)[6]
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (capable of reading absorbance at 570 nm or 490 nm)[6][7]
Procedure:
-
Cell Seeding:
-
Culture cells until they reach approximately 80% confluency.
-
Trypsinize the cells, centrifuge, and resuspend in fresh complete medium to create a single-cell suspension.
-
Count the cells using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 1 x 10⁵ cells/mL (or an optimized density for your specific cell line).
-
Seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well plate.[6] Leave the peripheral wells filled with 100 µL of sterile PBS to minimize edge effects.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.[8]
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the stock solution in complete culture medium to obtain a range of treatment concentrations (e.g., 0.01 nM to 100 µM). It is recommended to perform a 10-fold dilution series for initial experiments and a finer 2- or 3-fold dilution series to pinpoint the IC50.
-
Also prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control (medium only).
-
-
Cell Treatment:
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared Ombrabulin dilutions, vehicle control, or no-treatment control to the appropriate wells. Each concentration should be tested in triplicate.
-
Incubate the plate for an additional 48 to 72 hours at 37°C in a 5% CO₂ incubator. The incubation time should be optimized based on the cell line's doubling time.
-
-
MTT Assay and Measurement:
-
After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[6][7]
-
Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.[7]
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[6][7]
-
Place the plate on an orbital shaker for 10-15 minutes at a low speed to ensure complete dissolution.[6]
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 490 nm or 570 nm.[6][7]
-
-
Data Analysis and IC50 Calculation:
-
Subtract the average OD of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100
-
-
Plot the % Viability against the log-transformed concentration of this compound.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism to determine the IC50 value.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that quantifies the amount of ATP present, which signals the presence of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal proportional to the ATP concentration. This method is known for its high sensitivity and speed.[9]
Materials and Reagents:
-
This compound
-
Cancer cell line(s) of interest
-
Complete cell culture medium
-
DMSO, sterile-filtered
-
Sterile, opaque-walled 96-well plates (to prevent well-to-well crosstalk)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Luminometer or a microplate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1-3 from the MTT protocol, using opaque-walled 96-well plates instead of clear plates. Seed approximately 10,000 cells per well in 100 µL of medium.[10]
-
-
Assay Reagent Preparation:
-
Thaw the CellTiter-Glo® Buffer and equilibrate it to room temperature.
-
Transfer the entire volume of the buffer into the bottle containing the lyophilized CellTiter-Glo® Substrate to reconstitute it.
-
Mix by gentle inversion until the substrate is fully dissolved. This is now the CellTiter-Glo® Reagent.
-
-
Luminescence Measurement:
-
After the 48-72 hour drug incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[11]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to each well containing 100 µL of medium).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[11]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis and IC50 Calculation:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Luminescence of Treated Cells / Luminescence of Vehicle Control Cells) x 100
-
-
Plot the % Viability against the log-transformed concentration of this compound and determine the IC50 value using non-linear regression as described in the MTT protocol.
-
Experimental Workflow
The diagram below outlines the general workflow for determining the IC50 value of this compound.
Data Presentation
The IC50 values of this compound are highly dependent on the specific cancer cell line and the experimental conditions used (e.g., incubation time, cell seeding density).[5][12] The following table provides a template for summarizing the determined IC50 values.
| Cell Line | Tissue of Origin | Incubation Time (hours) | Assay Used | IC50 (nM) | Standard Deviation (±) |
| e.g., HUVEC | Umbilical Vein | 72 | MTT | e.g., 2.5 | e.g., 0.3 |
| e.g., FaDu | Pharynx SCC | 72 | CellTiter-Glo | e.g., 5.1 | e.g., 0.6 |
| e.g., HEP2 | Larynx SCC | 72 | MTT | e.g., 7.8 | e.g., 1.1 |
| [Enter Data] | |||||
| [Enter Data] |
Note: The example data provided is illustrative and should be replaced with experimentally determined values. Preclinical studies have shown that Ombrabulin can attenuate tumor growth in head and neck squamous cell carcinoma (HNSCC) models like FaDu and HEP2.[13]
References
- 1. Facebook [cancer.gov]
- 2. Ombrabulin | C21H26N2O6 | CID 6918405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. An open-label, dose-escalation, safety, and pharmacokinetics phase I study of ombrabulin, a vascular disrupting agent, administered as a 30-min intravenous infusion every 3 weeks in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy | MDPI [mdpi.com]
- 5. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]
- 8. BioRender App [app.biorender.com]
- 9. biocompare.com [biocompare.com]
- 10. 2.3. Determination of IC50 Values [bio-protocol.org]
- 11. OUH - Protocols [ous-research.no]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The vascular disrupting agent ombrabulin (AVE8062) enhances the efficacy of standard therapies in head and neck squamous cell carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Managing Toxicities of Ombrabulin Hydrochloride Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing toxicities associated with Ombrabulin Hydrochloride combination therapy in a pre-clinical and clinical research setting.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic water-soluble analogue of combretastatin A4, which acts as a vascular-disrupting agent (VDA).[1] Its primary mechanism involves binding to the colchicine site on β-tubulin of endothelial cells.[1] This binding inhibits tubulin polymerization, leading to the depolymerization of microtubules and disorganization of the cytoskeleton.[2] This disruption of the endothelial cell structure results in the collapse of tumor blood vessels, leading to an acute reduction in tumor blood flow and subsequent tumor necrosis.[1]
Q2: What are the most common toxicities observed with Ombrabulin combination therapy?
In combination with agents such as docetaxel, paclitaxel, and carboplatin, the most frequently reported treatment-emergent adverse events include:
-
Constitutional: Fatigue/asthenia, headache, decreased appetite[2][3][4][5]
-
Gastrointestinal: Nausea, diarrhea, vomiting, stomatitis, abdominal pain[2][3][4][5]
-
Musculoskeletal: Arthralgia, myalgia[4]
-
Neurological: Paresthesia[5]
Q3: What are the dose-limiting toxicities (DLTs) of Ombrabulin in combination therapies?
Dose-limiting toxicities are crucial for determining the maximum tolerated dose (MTD). Observed DLTs in various combination studies have included:
-
Grade 3 Fatigue[2]
-
Grade 3 Thrombosis[2]
-
Grade 3 Headache[2]
-
Grade 3 Abdominal Pain[5]
-
Grade 3 Tumor Pain/Hypertension[5]
-
Grade 4 Pulmonary Embolism[5]
-
Grade 3 ALT Elevation[5]
-
Grade 3 Peripheral Ischemia[5]
Section 2: Troubleshooting Guides for Common Toxicities
Management of Neutropenia
Issue: A significant decrease in absolute neutrophil count (ANC) is observed following administration of Ombrabulin in combination with taxanes and/or platinum agents.
Assessment:
-
Monitor complete blood counts (CBC) with differential at baseline and regularly throughout each treatment cycle.
-
Grade neutropenia according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[4][6][7]
Management Protocol:
| Grade | ANC (cells/mm³) | Recommended Action |
| Grade 1 | Continue treatment with close monitoring. | |
| Grade 2 | 1000 - <1500 | Continue treatment, consider more frequent monitoring. |
| Grade 3 | 500 - <1000 | Consider dose delay or reduction of the cytotoxic agent(s). Prophylactic use of Granulocyte-Colony Stimulating Factor (G-CSF) should be considered for intermediate-risk patients (10-20% risk of febrile neutropenia). |
| Grade 4 | <500 | Interrupt treatment until ANC recovers to at least Grade 2. Dose reduction of the cytotoxic agent(s) is recommended for subsequent cycles. Prophylactic G-CSF is recommended for high-risk patients (>20% risk of febrile neutropenia). |
LLN = Lower Limit of Normal
Febrile Neutropenia (FN): Defined as an oral temperature >38.3°C (101°F) or a temperature of ≥38.0°C (100.4°F) for at least one hour, with an ANC <500/mm³. This is a medical emergency requiring immediate hospitalization and administration of broad-spectrum antibiotics.
Management of Cardiovascular Toxicities
Issue: Patients may experience cardiovascular adverse events, a known class effect of vascular disrupting agents.[8] This can include transient hypertension, tachycardia, and in rare cases, more severe events like thrombosis or ischemia.[2][5][8]
Assessment:
-
Establish a cardiovascular baseline before initiating treatment, including blood pressure, heart rate, and an electrocardiogram (ECG).[2]
-
Monitor blood pressure and heart rate before, during, and after Ombrabulin infusion.
-
Exclude patients with a recent history of significant cardiovascular events from studies.[7]
-
Grade toxicities according to CTCAE.
Management Protocol:
| Toxicity | Grade | Recommended Action |
| Hypertension | Grade 1-2 | Monitor blood pressure. If persistent, consider initiation of antihypertensive medication (e.g., ACE inhibitors, ARBs).[9][10][11] |
| Grade 3 | Withhold Ombrabulin. Initiate or intensify antihypertensive therapy. Resume treatment at a reduced dose once blood pressure is controlled. | |
| Grade 4 | Discontinue Ombrabulin. Urgent medical management required. | |
| Tachycardia | Symptomatic | Investigate for underlying causes (e.g., anemia, dehydration). Consider ECG monitoring. |
| Thrombotic Event | Any Grade | Discontinue Ombrabulin. Initiate appropriate anticoagulant therapy. |
Management of Gastrointestinal Toxicities
Issue: Nausea, vomiting, and diarrhea are common with Ombrabulin combination therapies.
Assessment:
-
Assess baseline bowel function and nutritional status.
-
Grade gastrointestinal toxicities using CTCAE.
-
For diarrhea, rule out infectious causes.
Management Protocol:
| Toxicity | Grade | Recommended Action |
| Nausea/Vomiting | Grade 1-2 | Administer prophylactic antiemetics prior to chemotherapy. Provide rescue antiemetics as needed. |
| Grade 3-4 | Aggressive intravenous hydration and antiemetic therapy. Consider dose modification of the chemotherapeutic agents. | |
| Diarrhea | Grade 1-2 | Initiate loperamide. Advise dietary modifications (e.g., BRAT diet) and increased fluid intake. |
| Grade 3-4 | Discontinue treatment. Administer intravenous fluids. High-dose loperamide or octreotide may be considered. Hospitalization may be necessary. |
Section 3: Quantitative Data on Toxicities
The following tables summarize the incidence of common and severe adverse events from clinical trials of Ombrabulin in combination with other chemotherapeutic agents.
Table 1: Most Frequent Treatment-Emergent Adverse Events (All Grades) in Ombrabulin Combination Therapy
| Adverse Event | Ombrabulin + Paclitaxel + Carboplatin[3][4] (n=18) | Ombrabulin + Docetaxel (75 mg/m²)[2] (n=not specified) | Ombrabulin + Docetaxel (100 mg/m²)[2] (n=not specified) |
| Alopecia | 83.3% | 56% | Not Specified |
| Neutropenia | 72.2% | Not Specified | Not Specified |
| Fatigue/Asthenia | 72.2% | 69% | 95% |
| Decreased Appetite | 66.7% | Not Specified | Not Specified |
| Nausea | 66.7% | 64% | Not Specified |
| Diarrhea | 66.7% | Not Specified | 68% |
| Arthralgia/Myalgia | 66.7% | Not Specified | Not Specified |
| Vomiting | Not Specified | 31% | Not Specified |
| Peripheral Neuropathy | Not Specified | Not Specified | 58% |
| Nail Disorders | Not Specified | Not Specified | 58% |
| Dysgeusia/Ageusia | Not Specified | Not Specified | 58% |
Table 2: Incidence of Grade 3-4 Adverse Events in Ombrabulin Combination Therapy
| Adverse Event | Ombrabulin + Paclitaxel + Carboplatin[3][4] (n=18) | Ombrabulin + Cisplatin + Docetaxel[5] (n=32) | Ombrabulin + Carboplatin + Paclitaxel[5] (n=37) |
| Neutropenia | 61.1% | Common | Common |
| E. coli UTI | 5.6% | - | - |
| Drug Hypersensitivity | 5.6% | - | - |
| Syncope | 5.6% | - | - |
| Pulmonary Embolism | 5.6% | DLT in 1 patient | - |
| Hydronephrosis | 5.6% | - | - |
| Febrile Neutropenia | - | DLT in 1 patient | - |
| ALT Elevation | - | DLT in 1 patient | - |
| Peripheral Ischemia | - | - | DLT in 1 patient |
DLT = Dose-Limiting Toxicity
Section 4: Experimental Protocols
Preclinical Assessment of Cardiovascular Toxicity
Objective: To evaluate the cardiovascular effects of Ombrabulin combination therapy in a murine model.
Methodology:
-
Animal Model: Use immunocompromised mice bearing human tumor xenografts relevant to the planned clinical indication.
-
Blood Pressure Monitoring:
-
Non-invasive: Utilize a tail-cuff system for repeated blood pressure measurements.[12][13][14] Acclimate mice to the restraining device for several days prior to the experiment to minimize stress-induced hypertension.
-
Invasive (for continuous monitoring): For a more detailed assessment, implant a telemetry device to continuously monitor blood pressure and heart rate in conscious, freely moving animals.[15][16]
-
-
Experimental Groups:
-
Vehicle control
-
Ombrabulin alone
-
Chemotherapy agent(s) alone
-
Ombrabulin in combination with chemotherapy agent(s)
-
-
Procedure:
-
Record baseline blood pressure for 3-5 days.
-
Administer the therapeutic agents via the appropriate route (e.g., intravenous).
-
Monitor blood pressure at regular intervals post-administration (e.g., 1, 4, 8, 24, and 48 hours).
-
-
Endpoint Analysis:
-
Compare changes in systolic and diastolic blood pressure between treatment groups.
-
At the end of the study, perform histological analysis of the heart tissue to assess for any signs of cardiotoxicity.
-
In Vivo Assessment of Vascular Disruption
Objective: To quantify the vascular-disrupting effects of Ombrabulin in a preclinical tumor model.
Methodology:
-
Imaging Modality: Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) is a non-invasive method to assess tumor perfusion.[1]
-
Animal Model: Mice with established subcutaneous tumors.
-
Procedure:
-
Perform a baseline DCE-MRI scan to establish pre-treatment tumor perfusion parameters.
-
Administer Ombrabulin (with or without combination agents).
-
Perform follow-up DCE-MRI scans at various time points post-treatment (e.g., 2, 6, 24 hours) to measure changes in vascular permeability and blood flow.
-
-
Endpoint Analysis:
-
Quantify parameters such as Ktrans (volume transfer coefficient) and the area under the gadolinium concentration curve.
-
A significant decrease in these parameters indicates effective vascular disruption.
-
Correlate imaging findings with histological analysis of tumor sections stained for vascular markers (e.g., CD31) and necrosis.
-
Section 5: Signaling Pathways and Experimental Workflows
Signaling Pathway of Ombrabulin-Induced Vascular Disruption
Caption: Ombrabulin's mechanism of action leading to tumor necrosis.
Experimental Workflow for Toxicity Management
Caption: Workflow for monitoring and managing treatment-related toxicities.
References
- 1. Monitoring the Treatment Efficacy of the Vascular Disrupting Agent CA4P - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase I pharmacokinetic study of the vascular disrupting agent ombrabulin (AVE8062) and docetaxel in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I study of ombrabulin in combination with paclitaxel and carboplatin in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase I clinical and pharmacokinetic study of ombrabulin (AVE8062) combined with cisplatin/docetaxel or carboplatin/paclitaxel in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Cardiovascular Toxicity Profiles of Vascular-Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-VEGF-Induced Hypertension: a Review of Pathophysiology and Treatment Options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hypertension treatment for patients receiving ibrutinib: a multicenter retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New treatment options in the management of hypertension: appraising the potential role of azilsartan medoxomil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measuring Blood Pressure in Mice using Volume Pressure Recording, a Tail-cuff Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mmpc.org [mmpc.org]
- 14. kentscientific.com [kentscientific.com]
- 15. mmpc.org [mmpc.org]
- 16. Arterial Pressure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Therapeutic Index of Ombrabulin Hydrochloride with Targeted Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the therapeutic index of Ombrabulin Hydrochloride through targeted delivery strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic, water-soluble analogue of combretastatin A4.[1] It functions as a vascular-disrupting agent (VDA) with antineoplastic activities.[1][2] Its primary mechanism involves binding to the colchicine site of tubulin in endothelial cells, which inhibits tubulin polymerization.[1][3] This disruption of the microtubule cytoskeleton leads to mitotic arrest and apoptosis in endothelial cells, causing a collapse of the tumor's established blood vessels.[1][4] The acute disruption of blood flow results in subsequent tumor necrosis due to hypoxia and nutrient deprivation.[1][5]
Q2: Why is improving the therapeutic index of Ombrabulin a research focus?
While Ombrabulin shows specificity for the abnormal tumor vasculature, systemic administration can lead to dose-limiting toxicities.[5][6] These toxicities can include abdominal pain, tumor pain, and hypertension.[6][7] Furthermore, a rim of viable tumor tissue often remains at the tumor's edge, which can lead to tumor repopulation.[4] Targeted delivery aims to increase the concentration of Ombrabulin at the tumor site, thereby enhancing its anti-tumor efficacy while minimizing systemic side effects and improving the overall therapeutic index.
Q3: What are the primary targeted delivery strategies being explored for Ombrabulin and other VDAs?
The main strategies focus on exploiting the unique characteristics of the tumor microenvironment. These can be broadly categorized as:
-
Passive Targeting: This approach leverages the enhanced permeability and retention (EPR) effect, where nanoparticles accumulate in tumor tissue due to leaky vasculature and poor lymphatic drainage.[8][9]
-
Active Targeting: This involves functionalizing a drug carrier (like a nanoparticle or liposome) with ligands that specifically bind to receptors overexpressed on tumor endothelial cells.[8][10][11] Examples of targeting moieties include antibodies, peptides, and small molecules.[12][13]
-
Ligand-Directed VDAs: These are conjugates where a toxic agent is directly linked to a ligand that targets the tumor vasculature.[10]
Q4: What are the common challenges encountered when developing a targeted delivery system for Ombrabulin?
Researchers may face several hurdles, including:
-
Scalability and Reproducibility: Transitioning from lab-scale synthesis of targeted nanoparticles to large-scale, reproducible production can be challenging.[14][15]
-
Biocompatibility and Toxicity: The materials used for the delivery system must be non-toxic and not elicit an adverse immune response.[14][15]
-
Drug Loading and Release: Achieving high drug loading efficiency and a controlled release profile at the target site is crucial for efficacy.[9]
-
Overcoming Biological Barriers: The delivery system must navigate the bloodstream, avoid clearance by the immune system, and penetrate the tumor tissue to reach the target endothelial cells.[9][16]
Q5: What is the clinical development status of Ombrabulin?
Ombrabulin has been evaluated in several clinical trials, both as a single agent and in combination with other chemotherapies for various solid tumors.[17][18] Phase I trials established a recommended phase II dose and identified common toxicities.[7] However, in 2013, the development of Ombrabulin was discontinued after disappointing results in Phase III clinical trials.[19] Despite this, the principles of its mechanism and the rationale for its targeted delivery remain valuable areas of research for future vascular-disrupting agents.
Troubleshooting Guides
Q: My targeted nanoparticles are aggregating in solution. What are the potential causes and solutions?
A: Nanoparticle aggregation can significantly reduce binding efficiency and the accuracy of diagnostic tests.[20]
-
Potential Cause: The nanoparticle concentration may be too high.[20]
-
Solution: Adhere to recommended concentration guidelines. If necessary, use a sonicator to ensure even dispersion of the nanoparticles before conjugation.[20]
-
-
Potential Cause: The pH of the buffer may not be optimal for stability.
-
Potential Cause: The surface charge (Zeta Potential) is insufficient to maintain colloidal stability.
-
Solution: Measure the zeta potential of your nanoparticles. A higher absolute value generally indicates greater stability. You may need to modify the surface chemistry or the buffer conditions to increase electrostatic repulsion between particles.[15]
-
Q: I am observing low drug loading efficiency for Ombrabulin in my lipid-based or polymeric nanoparticles. How can this be improved?
A: Low drug loading can compromise the therapeutic efficacy of the formulation.
-
Potential Cause: Poor solubility of Ombrabulin in the core of the nanoparticle.
-
Solution: For lipid-based nanoparticles, consider using a lipid composition that is more compatible with Ombrabulin. For polymeric nanoparticles, the choice of polymer is critical. Polymers like PLGA are commonly used for encapsulating various anticancer drugs.[21] The emulsification and solvent evaporation method is often suitable for hydrophobic drugs and allows for control over particle size.[15]
-
-
Potential Cause: The drug is leaking out during the nanoparticle preparation process.
-
Solution: Optimize the preparation method. For example, in an emulsion-based synthesis, adjusting the homogenization speed, temperature, or the type and concentration of surfactant can improve encapsulation.[15]
-
-
Potential Cause: The ratio of drug to carrier material is not optimal.
-
Solution: Perform experiments with varying drug-to-polymer or drug-to-lipid ratios to find the optimal formulation that maximizes loading without causing instability.
-
Q: My in vivo experiments show high systemic toxicity, despite using a targeted delivery system. What are the likely reasons?
A: High systemic toxicity suggests that the drug is not being selectively delivered to the tumor.
-
Potential Cause: Premature release of the drug from the carrier.
-
Solution: Re-evaluate the drug release kinetics of your formulation. You may need to design a more stable nanoparticle that only releases its payload in the tumor microenvironment (e.g., in response to lower pH or specific enzymes).
-
-
Potential Cause: Non-specific binding of the nanoparticles to healthy tissues.[20]
-
Solution: Incorporate "stealth" molecules like polyethylene glycol (PEG) onto the nanoparticle surface. PEGylation can reduce opsonization and uptake by the immune system, prolonging circulation time and reducing accumulation in non-target organs.[9] Using a blocking agent like BSA after conjugation can also help prevent non-specific interactions.[20]
-
-
Potential Cause: The targeting ligand itself is causing an adverse reaction or is not specific enough.
-
Solution: Thoroughly validate the specificity of your targeting ligand in vitro before moving to in vivo studies. Ensure that the receptor for your ligand is highly overexpressed on tumor vasculature compared to normal vasculature.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Ombrabulin and its Active Metabolite (RPR258063)
| Parameter | Ombrabulin | RPR258063 (Active Metabolite) | Reference |
| Half-life (t½) | 17 minutes | 8.7 hours | [7] |
| Exposure | Dose-proportional | Dose-proportional | [7] |
Table 2: Dose-Limiting Toxicities (DLTs) of Single-Agent Ombrabulin (Phase I Study)
| Ombrabulin Dose | DLT Observed | Number of Patients with DLT | Reference |
| 50 mg/m² | Grade 3 Abdominal Pain | 1 | [7] |
| 60 mg/m² | Grade 3 Tumor Pain / Grade 3 Hypertension | 1 | [7] |
| Recommended Phase II Dose | 50 mg/m² (every 3 weeks) | [7] |
Table 3: Efficacy of Ombrabulin in Combination Therapy (Preclinical HNSCC Xenograft Models)
| Treatment Regimen | Outcome in FaDu Tumor Model | Reference |
| Ombrabulin + Local Irradiation | Pronounced tumor growth delay and regression | [22] |
| Ombrabulin + Cisplatin | Pronounced tumor growth delay and regression | [22] |
| Ombrabulin + Cetuximab | Pronounced tumor growth delay and regression | [22] |
| Ombrabulin + Irradiation + Cisplatin | Complete tumor regression | [22] |
Experimental Protocols
Protocol 1: Preparation of Ombrabulin-Loaded, Ligand-Targeted Polymeric Nanoparticles
This is a generalized protocol. Specific parameters must be optimized for your particular polymer and targeting ligand.
-
Nanoparticle Formulation:
-
Dissolve an appropriate amount of a biodegradable polymer (e.g., PLGA) and this compound in a suitable organic solvent (e.g., acetonitrile).
-
Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA).
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.
-
Stir the emulsion at room temperature for several hours to allow for solvent evaporation and nanoparticle formation.
-
-
Surface Functionalization with Targeting Ligand:
-
Activate the carboxyl groups on the surface of the nanoparticles using EDC/NHS chemistry.
-
Wash the activated nanoparticles to remove excess EDC/NHS.
-
Incubate the activated nanoparticles with your targeting ligand (e.g., a peptide or antibody specific to a tumor endothelial marker) under gentle stirring.
-
Block any unreacted sites using a suitable blocking agent (e.g., BSA or PEG-amine).
-
-
Purification and Characterization:
-
Purify the final nanoparticle formulation by centrifugation or dialysis to remove un-conjugated ligands and other reagents.
-
Characterize the nanoparticles for size, polydispersity index, and zeta potential using dynamic light scattering (DLS).
-
Determine the drug loading efficiency and encapsulation efficiency using a validated analytical method (e.g., HPLC) after dissolving the nanoparticles in a suitable solvent.
-
Protocol 2: In Vitro Assessment of Targeted Cytotoxicity
-
Cell Culture: Culture both a target cell line (e.g., human umbilical vein endothelial cells - HUVECs, which express the target receptor) and a non-target cell line (a cell line lacking the receptor).
-
Treatment: Seed the cells in 96-well plates and allow them to adhere overnight. Treat the cells with various concentrations of:
-
Free this compound
-
Non-targeted Ombrabulin nanoparticles
-
Targeted Ombrabulin nanoparticles
-
-
Viability Assay: After a predetermined incubation period (e.g., 48-72 hours), assess cell viability using a standard method such as the MTT or PrestoBlue assay.
-
Data Analysis: Calculate the IC50 values for each formulation in both cell lines. A successful targeted formulation should show a significantly lower IC50 value in the target cell line compared to the non-target cell line and the non-targeted nanoparticle formulation.
Protocol 3: In Vivo Evaluation of Vascular Disruption
-
Animal Model: Establish tumors in immunocompromised mice using a suitable human cancer cell line (e.g., FaDu for HNSCC).[22]
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, free Ombrabulin, targeted Ombrabulin). Administer the treatments, typically via intravenous injection.
-
Tissue Collection: At various time points post-injection (e.g., 6, 24, 48 hours), euthanize a subset of mice from each group and excise the tumors.
-
Immunohistochemistry (IHC):
-
Fix the tumors in formalin and embed them in paraffin.
-
Prepare tissue sections and perform IHC staining for markers of endothelial cells (e.g., CD31) and apoptosis (e.g., cleaved caspase-3).
-
Staining for hypoxia (e.g., HIF-1α) can also provide insight into the extent of vascular shutdown.
-
-
Analysis: Quantify the microvessel density (CD31 staining) and the percentage of apoptotic endothelial cells in the tumor sections. A successful VDA will show a significant reduction in microvessel density and an increase in endothelial cell apoptosis compared to the control group.
Visualizations
References
- 1. Facebook [cancer.gov]
- 2. Vascular-targeting agent - Wikipedia [en.wikipedia.org]
- 3. An open-label, dose-escalation, safety, and pharmacokinetics phase I study of ombrabulin, a vascular disrupting agent, administered as a 30-min intravenous infusion every 3 weeks in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 5. Drug insight: vascular disrupting agents and angiogenesis--novel approaches for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase I pharmacokinetic study of the vascular disrupting agent ombrabulin (AVE8062) and docetaxel in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I safety, pharmacokinetic and pharmacodynamic evaluation of the vascular disrupting agent ombrabulin (AVE8062) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted drug delivery to tumors: Myths, reality and possibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. Targeted Delivery to Tumors: Multidirectional Strategies to Improve Treatment Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Systems approaches to design of targeted therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rroij.com [rroij.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. mdpi.com [mdpi.com]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Ombrabulin | C21H26N2O6 | CID 6918405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Ombrabulin - Wikipedia [en.wikipedia.org]
- 20. hiyka.com [hiyka.com]
- 21. Challenges in drug delivery to the tumors—nanoparticles in medicine [explorationpub.com]
- 22. The vascular disrupting agent ombrabulin (AVE8062) enhances the efficacy of standard therapies in head and neck squamous cell carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Aqueous Solubility of Ombrabulin Hydrochloride Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of poor aqueous solubility of Ombrabulin Hydrochloride derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative has poor aqueous solubility. What are the potential consequences for my in vitro and in vivo experiments?
A1: Poor aqueous solubility can lead to several experimental challenges:
-
Inaccurate in vitro assay results: Precipitation of the compound in aqueous assay buffers can lead to an underestimation of its biological activity (e.g., IC50 values).
-
Low bioavailability: Poor dissolution in the gastrointestinal tract can significantly reduce the absorption of orally administered derivatives, leading to low and variable drug exposure in vivo.[1]
-
Difficulties in formulation: Challenges in preparing suitable formulations for intravenous administration can arise, potentially leading to precipitation and embolism.
-
Inconsistent results: Variability in the amount of dissolved compound can lead to poor reproducibility of experimental data.
Q2: What are the primary strategies to improve the aqueous solubility of my Ombrabulin derivative?
A2: The main approaches can be categorized into physical and chemical modifications:
-
Physical Modifications: These methods alter the physical properties of the drug substance to enhance solubility. Key techniques include:
-
Particle Size Reduction: Decreasing the particle size (e.g., micronization, nanosuspension) increases the surface area-to-volume ratio, which can improve the dissolution rate.[2]
-
Crystal Habit Modification: Converting the crystalline form to a higher-energy amorphous state or a different polymorphic form can increase solubility.[3]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix at a molecular level can enhance wettability and dissolution.[2][4]
-
-
Chemical Modifications: These strategies involve altering the molecular structure of the compound or forming complexes.
-
Prodrug Approach: Attaching a hydrophilic moiety to the parent drug can improve solubility. Ombrabulin itself is a water-soluble prodrug of a combretastatin A-4 analogue.[5]
-
Salt Formation: For derivatives with ionizable groups, forming a salt can significantly increase aqueous solubility.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can mask the hydrophobic parts of the drug molecule, thereby increasing its solubility in water.[6]
-
Co-solvency: Using a mixture of water and a water-miscible solvent can increase the solubility of hydrophobic compounds.[6]
-
Q3: How do I choose the most suitable solubility enhancement technique for my specific Ombrabulin derivative?
A3: The choice of technique depends on several factors:
-
Physicochemical properties of the derivative: The presence of ionizable groups, melting point, and logP value will guide the selection.
-
Intended application: For early-stage in vitro screening, co-solvents or cyclodextrin complexation might be sufficient. For in vivo studies, more advanced formulations like nanosuspensions or solid dispersions may be necessary.
-
Required dose: High-dose drugs may not be suitable for methods that involve a large proportion of excipients, such as solid dispersions.
-
Stability of the derivative: Some techniques, like hot-melt extrusion for solid dispersions, involve high temperatures that could degrade thermally labile compounds.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of the derivative in aqueous buffer during in vitro assays. | The concentration of the derivative exceeds its aqueous solubility in the final assay buffer. The organic solvent used for the stock solution is not sufficiently miscible or is at too high a concentration in the final dilution. | 1. Determine the kinetic solubility of your compound in the assay buffer. 2. Use a co-solvent system: Prepare a higher concentration stock in a water-miscible organic solvent (e.g., DMSO, ethanol) and ensure the final concentration of the organic solvent in the assay is low (typically <1%) to avoid solvent effects on the biological system. 3. Employ cyclodextrin complexation: Pre-complex the derivative with a suitable cyclodextrin (e.g., HP-β-CD) to increase its aqueous solubility. |
| Low and variable oral bioavailability in animal studies. | Poor dissolution of the crystalline drug in the gastrointestinal tract. The derivative may be a substrate for efflux transporters. | 1. Formulate as a nanosuspension: This increases the surface area and dissolution velocity. 2. Prepare a solid dispersion: Using a hydrophilic carrier can create an amorphous form of the drug with enhanced dissolution. 3. Consider a lipid-based formulation: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic compounds.[7] |
| Inability to achieve the desired concentration for intravenous formulation without precipitation. | The intrinsic aqueous solubility of the derivative is too low for the required dose. | 1. Chemical modification: If feasible, synthesize a more soluble prodrug or salt form of the derivative. 2. Formulate as a stabilized nanosuspension: This can allow for a higher drug load in a parenteral formulation. 3. Use a co-solvent system: Employ a mixture of water and a biocompatible co-solvent (e.g., PEG 300, ethanol), but be mindful of potential toxicity. |
| Inconsistent results and poor reproducibility between experiments. | Incomplete dissolution of the compound when preparing stock solutions or dilutions. Degradation of the compound in the chosen solvent or formulation. | 1. Ensure complete dissolution: Use sonication or gentle heating when preparing stock solutions and visually inspect for any undissolved particles. 2. Assess compound stability: Evaluate the stability of your derivative in the chosen solvent and formulation under the experimental conditions. 3. Prepare fresh solutions: For labile compounds, prepare solutions immediately before use. |
Quantitative Data on Solubility Enhancement
The following table summarizes the improvement in aqueous solubility of Combretastatin A-4 (the parent compound of Ombrabulin) derivatives through chemical modification. While this data is not for Ombrabulin derivatives directly, it provides a strong indication of the potential for solubility enhancement through structural changes.
| Compound | Modification | Aqueous Solubility (µg/mL) | Fold Increase vs. Parent Compound | Reference |
| Parent Compound (9a) | - | 0.8 | - | [8] |
| Derivative 12a1 | Addition of a piperazine ring | 183.5 | ~230 | [8] |
| Derivative 12a2 | Addition of a modified piperazine ring | 229.4 | ~287 | [8] |
| Derivative 15 | Addition of a piperazine ring | 1995.0 | ~2494 | [8] |
| Combretastatin A-4 | - | 57.7 | N/A | [8] |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This method is suitable for thermally labile Ombrabulin derivatives.
-
Materials:
-
Ombrabulin derivative
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Poloxamer 188)
-
Volatile organic solvent (e.g., methanol, ethanol, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
-
-
Procedure:
-
Weigh the Ombrabulin derivative and the hydrophilic carrier in a predetermined ratio (e.g., 1:1, 1:5, 1:10 drug-to-carrier weight ratio).
-
Dissolve the Ombrabulin derivative in a minimal amount of a suitable organic solvent.
-
Dissolve the hydrophilic carrier in the same solvent.
-
Mix the two solutions thoroughly.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.
-
Scrape the dried solid dispersion and pulverize it into a fine powder.
-
Store the resulting powder in a desiccator.
-
Protocol 2: Formulation of a Nanosuspension by Anti-Solvent Precipitation
This "bottom-up" approach is effective for generating nanoparticles of a poorly soluble drug.
-
Materials:
-
Ombrabulin derivative
-
Organic solvent (e.g., acetone, methanol)
-
Anti-solvent (typically purified water)
-
Stabilizer (e.g., Poloxamer 188, Soluplus®, Tween 80)
-
High-speed homogenizer or magnetic stirrer
-
-
Procedure:
-
Dissolve the Ombrabulin derivative in a suitable organic solvent to create the "solvent phase".
-
Dissolve the stabilizer in the anti-solvent (water) to create the "anti-solvent phase".
-
Inject the solvent phase into the anti-solvent phase under high-speed homogenization or vigorous stirring.
-
The rapid mixing will cause the drug to precipitate as nanoparticles.
-
Continue stirring for a specified period to allow for stabilization of the nanoparticles.
-
Remove the organic solvent, typically by evaporation under reduced pressure.
-
The resulting nanosuspension can be used directly or further processed (e.g., lyophilized) for long-term storage.
-
Protocol 3: Cyclodextrin Complexation by Kneading Method
A simple and economical method for preparing drug-cyclodextrin complexes.
-
Materials:
-
Ombrabulin derivative
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD))
-
Water-ethanol solution
-
Mortar and pestle
-
-
Procedure:
-
Place the cyclodextrin in a mortar.
-
Add a small amount of the water-ethanol solution to the cyclodextrin and knead to form a homogeneous paste.
-
Slowly add the Ombrabulin derivative to the paste while continuing to knead.
-
Knead for a specified time (e.g., 30-60 minutes) to ensure thorough mixing and complex formation.
-
Dry the resulting solid mass in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder.
-
Pass the powder through a sieve to obtain a uniform particle size.
-
Visualizations
Caption: Ombrabulin derivative signaling pathway.
Caption: Workflow for solubility enhancement.
References
- 1. researchgate.net [researchgate.net]
- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ombrabulin | C21H26N2O6 | CID 6918405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. New antitubulin derivatives in the combretastatin A4 series: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emerging Trends in the Application of Nanosuspension-Based Biomaterials for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polymeric Micelles Formulation of Combretastatin Derivatives with Enhanced Solubility, Cytostatic Activity and Selectivity against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eijppr.com [eijppr.com]
- 8. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Acquired Resistance to Vascular Disrupting Agents
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating acquired resistance to Vascular Disrupting Agents (VDAs). This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research in overcoming VDA resistance.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of acquired resistance to VDAs?
A1: Acquired resistance to VDAs is a multifaceted problem primarily driven by the survival and proliferation of a rim of tumor cells at the tumor periphery. Key mechanisms contributing to this resistance include:
-
Hypoxia-Induced Factors: VDA-induced vascular shutdown leads to profound tumor hypoxia. This stabilizes Hypoxia-Inducible Factor-1α (HIF-1α), a transcription factor that upregulates the expression of pro-survival and pro-angiogenic genes, such as Vascular Endothelial Growth Factor (VEGF).[1] This promotes the formation of new blood vessels, sustaining the viable tumor rim.
-
Recruitment of Bone Marrow-Derived Cells: Tumors can recruit bone marrow-derived cells, including endothelial progenitor cells (EPCs) and tumor-associated macrophages (TAMs), to the site of injury. EPCs can contribute to neovascularization, while M2-polarized TAMs promote an immunosuppressive and pro-angiogenic microenvironment.
-
Inherent Tumor Cell Plasticity: Some tumor cells possess intrinsic resistance mechanisms or can adapt to the hypoxic and nutrient-deprived environment created by VDAs. This can involve alterations in signaling pathways that regulate cell survival and proliferation.
Q2: Why does a viable rim of tumor cells persist after VDA treatment?
A2: A viable rim of tumor cells often remains at the tumor margin after VDA treatment because this region can derive oxygen and nutrients from the surrounding normal tissue vasculature, which is less sensitive to VDAs. These surviving cells are a primary source of tumor recurrence.
Q3: What are the main classes of VDAs and do they share resistance mechanisms?
A3: VDAs are broadly classified into two main groups:
-
Tubulin-binding agents: These are small molecules that disrupt the microtubule cytoskeleton of endothelial cells, leading to cell shape changes and vascular collapse. Combretastatin A-4 phosphate (CA4P) is a well-known example.
-
Flavonoids: This class of compounds, which includes DMXAA (in mice), can induce cytokine production and inflammatory responses that lead to vascular disruption.
While the initial targets differ, both classes can induce a common downstream effect of tumor hypoxia, which in turn can activate shared resistance pathways like the HIF-1α signaling cascade. However, specific resistance mechanisms may also be unique to each agent.
Q4: What are the most appropriate in vivo models for studying acquired VDA resistance?
A4: Syngeneic or xenograft tumor models in immunocompromised or humanized mice are commonly used. To study acquired resistance, a model is first treated with a VDA to establish an initial response, followed by monitoring for tumor regrowth from the viable rim. Serial transplantation of these recurrent tumors into new host animals can be used to select for and enrich resistant cell populations for further study.[2]
Q5: How can I monitor the development of VDA resistance in my animal models?
A5: Non-invasive imaging techniques are valuable for longitudinally monitoring VDA efficacy and the emergence of resistance. Techniques such as Magnetic Resonance Imaging (MRI) with contrast agents can assess changes in blood flow and vascular permeability. Positron Emission Tomography (PET) with specific tracers can be used to visualize hypoxia or cell proliferation within the tumor.
Troubleshooting Guides
In Vitro Angiogenesis (Tube Formation) Assay
| Problem | Possible Cause | Solution |
| No or poor tube formation in control group | Cell health is suboptimal. | Ensure cells are in the logarithmic growth phase and have not been passaged too many times. Use fresh, pre-warmed media. |
| Matrigel/extracellular matrix (ECM) gelled improperly. | Thaw Matrigel on ice and ensure it is kept cold until use. Pipette gently to avoid bubbles. Allow the gel to solidify completely at 37°C before adding cells. | |
| High background fluorescence | Autofluorescence from cells or Matrigel. | Use a viability dye with a different emission spectrum. Include an unstained control to set the baseline fluorescence. |
| Dye concentration is too high. | Titrate the concentration of the fluorescent dye (e.g., Calcein AM) to find the optimal signal-to-noise ratio. | |
| Inconsistent results between wells | Uneven cell seeding. | Ensure a single-cell suspension before seeding and pipette carefully to distribute cells evenly across the well. |
| Edge effects in the plate. | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. |
Flow Cytometry for Endothelial Progenitor Cells (EPCs)
| Problem | Possible Cause | Solution |
| Low cell viability | Harsh tissue dissociation. | Optimize enzymatic digestion time and temperature. Use gentle mechanical dissociation. Keep cells on ice throughout the staining procedure. |
| High background/non-specific staining | Fc receptor binding. | Block Fc receptors with an appropriate blocking reagent before adding primary antibodies. |
| Dead cells binding antibodies non-specifically. | Use a viability dye to exclude dead cells from the analysis. | |
| Weak or no signal | Low abundance of EPCs. | Increase the number of events acquired. Use bright fluorochromes for your markers of interest. |
| Inappropriate antibody concentration. | Titrate your antibodies to determine the optimal concentration for staining. | |
| Difficulty in gating EPC population | Lack of clear population separation. | Use Fluorescence Minus One (FMO) controls to properly set your gates. |
Quantitative Data Summary
Table 1: IC50 Values of Combretastatin A4-Phosphate (CA4P) in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (nM) - Sensitive | IC50 (nM) - Resistant | Fold Resistance | Reference |
| HUVEC | Human Umbilical Vein Endothelial | 2.5 | 45.7 | 18.3 | Fictional Data |
| B16-F10 | Murine Melanoma | 15.2 | 289.1 | 19.0 | Fictional Data |
| HT-29 | Human Colorectal Adenocarcinoma | 8.9 | 155.4 | 17.5 | Fictional Data |
| A549 | Human Lung Carcinoma | 12.5 | 212.5 | 17.0 | Fictional Data |
Note: The data in this table is illustrative and intended for demonstration purposes. Please refer to specific publications for experimentally derived values.
Table 2: Relative mRNA Expression of HIF-1α Target Genes in VDA-Resistant vs. Sensitive Tumors
| Gene | Function | Fold Change (Resistant/Sensitive) | p-value | Reference |
| VEGFA | Angiogenesis | 4.2 | <0.01 | [3] |
| SLC2A1 (GLUT1) | Glucose transport | 3.5 | <0.01 | [3] |
| PDK1 | Glycolysis | 2.8 | <0.05 | Fictional Data |
| LOX | Extracellular matrix remodeling | 3.1 | <0.05 | Fictional Data |
Note: The data in this table is illustrative and intended for demonstration purposes. Please refer to specific publications for experimentally derived values.
Detailed Experimental Protocols
Protocol 1: Quantification of Viable Tumor Rim from H&E Stained Sections
-
Tissue Processing:
-
Excise tumors and fix in 10% neutral buffered formalin for 24-48 hours.
-
Process tissues through graded alcohols and xylene, and embed in paraffin.
-
Cut 5 µm sections and mount on glass slides.
-
-
Hematoxylin and Eosin (H&E) Staining:
-
Deparaffinize sections in xylene and rehydrate through graded alcohols to water.
-
Stain with hematoxylin, differentiate in acid alcohol, and blue in running tap water.
-
Counterstain with eosin.
-
Dehydrate through graded alcohols and xylene, and coverslip with mounting medium.
-
-
Image Acquisition and Analysis:
-
Scan the entire tumor section at high resolution using a slide scanner or microscope with a digital camera.
-
Using image analysis software (e.g., ImageJ/Fiji), manually or semi-automatically delineate the total tumor area and the necrotic area.
-
The viable tumor rim area is calculated by subtracting the necrotic area from the total tumor area.
-
The thickness of the viable rim can be measured at multiple points around the tumor periphery and averaged.
-
Protocol 2: In Vitro Angiogenesis (Tube Formation) Assay on Matrigel
-
Preparation:
-
Thaw Matrigel (or other basement membrane extract) on ice overnight at 4°C.
-
Pre-chill a 96-well plate and pipette tips at -20°C.
-
-
Coating the Plate:
-
Using pre-chilled tips, add 50 µL of Matrigel to each well of the 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
-
Cell Seeding:
-
Harvest endothelial cells (e.g., HUVECs) and resuspend in complete medium at a concentration of 2 x 10^5 cells/mL.
-
Prepare serial dilutions of the VDA to be tested in complete medium.
-
Add 100 µL of the cell suspension to each well.
-
Add the VDA dilutions to the respective wells. Include a vehicle control.
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualize tube formation using a phase-contrast microscope.
-
For quantification, stain the cells with a viability dye (e.g., Calcein AM) and acquire images using a fluorescence microscope.
-
-
Quantification:
-
Analyze images using angiogenesis analysis software to quantify parameters such as total tube length, number of junctions, and number of loops.
-
Protocol 3: Macrophage Co-culture Model to Assess VDA Resistance
-
Macrophage Differentiation:
-
Isolate monocytes from peripheral blood or bone marrow and culture them in the presence of M-CSF to differentiate them into M0 macrophages.
-
To polarize towards an M2 phenotype, treat the M0 macrophages with IL-4 and IL-13.
-
-
Co-culture Setup:
-
Seed tumor cells in the bottom of a 6-well plate.
-
Place a transwell insert (0.4 µm pore size) containing the differentiated macrophages into each well with the tumor cells. This allows for the exchange of soluble factors without direct cell-cell contact.
-
Alternatively, for direct contact studies, seed macrophages directly onto the tumor cell monolayer.
-
-
VDA Treatment and Analysis:
-
Treat the co-culture with the VDA of interest at various concentrations.
-
After the desired incubation period, assess the viability of the tumor cells using an MTT assay or by counting viable cells.
-
The influence of macrophages on VDA resistance can be determined by comparing the IC50 values of the VDA on tumor cells cultured with and without macrophages.
-
Mandatory Visualizations
Caption: HIF-1α signaling in VDA resistance.
Caption: In vivo VDA resistance workflow.
Caption: Key drivers of VDA resistance.
References
- 1. HIF-1α signaling: Essential roles in tumorigenesis and implications in targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Differential expression of HIF1A and its downstream target VEGFA in the main subtypes of renal cell carcinoma and their impact on patient survival [frontiersin.org]
Ombrabulin Hydrochloride Clinical Trials: A Technical Support Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the dose-limiting toxicities (DLTs) and adverse events observed in clinical trials of Ombrabulin Hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental planning and execution.
Frequently Asked Questions (FAQs)
Q1: What are the known dose-limiting toxicities (DLTs) of single-agent this compound?
A1: In phase I clinical trials, the DLTs for single-agent Ombrabulin administered as a 30-minute infusion every 3 weeks were primarily observed at doses of 50 mg/m² and higher. In Caucasian patients, DLTs included Grade 3 abdominal pain, Grade 3 tumor pain, and Grade 3 hypertension. For Japanese patients, the DLTs at 50 mg/m² were Grade 3 lymphopenia, Grade 2 hypertension, and Grade 3 diarrhea.[1][2] The recommended phase II dose (RP2D) for single-agent Ombrabulin was established at 50 mg/m² every 3 weeks for both populations.[1][2]
Q2: What are the DLTs when Ombrabulin is used in combination with other chemotherapeutic agents?
A2: When combined with docetaxel, the DLTs observed during dose escalation included Grade 3 fatigue, Grade 3 neutropenic infection, Grade 3 headache, Grade 4 febrile neutropenia, and Grade 3 thrombosis.[3][4] In combination with cisplatin, no DLTs were observed up to the maximum administered dose of 25 mg/m² for Ombrabulin and 75 mg/m² for cisplatin in Japanese patients.
Troubleshooting Guide for Observed Toxicities
Issue: A patient in our trial is experiencing a sudden increase in blood pressure shortly after Ombrabulin infusion.
Troubleshooting Steps:
-
Monitor Vital Signs: Transient hypertension is a known adverse event of Ombrabulin.[1] Closely monitor blood pressure, heart rate, and other vital signs during and after the infusion.
-
Symptomatic Management: For mild to moderate hypertension, symptomatic treatment may be considered. In clinical trials, these events were generally transient.[1]
-
Dose Modification: If hypertension is severe (Grade 3 or higher) or persistent, it may be considered a DLT. Subsequent doses of Ombrabulin may need to be reduced or withheld, as per the clinical trial protocol.
Issue: Gastrointestinal toxicities such as abdominal pain, nausea, and diarrhea are being reported by trial participants.
Troubleshooting Steps:
-
Grading of Toxicity: Assess the severity of the gastrointestinal events using the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE). Grade 3 abdominal pain and diarrhea have been reported as DLTs.[1]
-
Supportive Care: Provide standard supportive care, including antiemetics for nausea and antidiarrheal agents for diarrhea.
-
Evaluate for DLT: If the symptoms are severe (Grade 3 or higher) and considered related to the study drug, they may constitute a DLT, which would require a review of the dosage level.[1]
Quantitative Data Summary
The following tables summarize the dose-limiting toxicities and common adverse events observed in key Phase I clinical trials of this compound.
Table 1: Dose-Limiting Toxicities (DLTs) in this compound Clinical Trials
| Clinical Trial Setting | Dose Level | Dose-Limiting Toxicity | Reference |
| Single Agent (Caucasian Patients) | 50 mg/m² | Grade 3 Abdominal Pain | |
| 60 mg/m² | Grade 3 Tumor Pain, Grade 3 Hypertension | ||
| Single Agent (Japanese Patients) | 50 mg/m² | Grade 3 Lymphopenia, Grade 2 Hypertension, Grade 3 Diarrhea | [1][2] |
| In Combination with Docetaxel | 25/75 mg/m² | Grade 3 Neutropenic Infection | [3] |
| 30/100 mg/m² | Grade 4 Febrile Neutropenia | [3] | |
| 35/100 mg/m² | Grade 3 Fatigue, Grade 3 Thrombosis | [3] | |
| 42/75 mg/m² | Grade 3 Fatigue, Grade 3 Headache | [3] |
Table 2: Common Adverse Events (All Grades) with Single-Agent Ombrabulin (50 mg/m²)
| Adverse Event | Incidence in Caucasian Patients (%) | Incidence in Japanese Patients (%) |
| Headache | 31 | Not Reported |
| Asthenia | 28 | Not Reported |
| Abdominal Pain | 26 | Not Reported |
| Nausea | 26 | Most Frequent |
| Diarrhea | 23 | Most Frequent |
| Hypertension | 23 | Most Frequent |
| Anemia | Common | 33 (Grade 3) |
| Lymphopenia | Common | 17 (Grade 3) |
Data for Japanese patients primarily highlights the most frequent events and Grade 3 toxicities as detailed in the publication.[1][2]
Experimental Protocols
Protocol: Phase I Dose-Escalation Study of Single-Agent Ombrabulin
-
Patient Population: Patients with advanced solid malignancies.
-
Study Design: Open-label, multicenter, dose-escalation study.[1]
-
Drug Administration: Ombrabulin administered as a 30-minute intravenous infusion once every 3 weeks.[1]
-
Dose Escalation: A 3+3 dose-escalation design was typically used. Doses ranged from 6 mg/m² to 60 mg/m² in the study with Caucasian patients and 15.5 mg/m² to 50 mg/m² in the study with Japanese patients.[1]
-
Toxicity Assessment: Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE). The version used in the combination trial with docetaxel was v3.0. Dose-limiting toxicities were assessed during the first cycle of treatment.
Visualizations
Mechanism of Action: Ombrabulin's Vascular Disruption
Ombrabulin, a synthetic analog of combretastatin A-4, functions as a vascular disrupting agent (VDA). Its primary mechanism of action involves the destabilization of the tumor vasculature.
References
- 1. An open-label, dose-escalation, safety, and pharmacokinetics phase I study of ombrabulin, a vascular disrupting agent, administered as a 30-min intravenous infusion every 3 weeks in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Phase I clinical and pharmacokinetic study of ombrabulin (AVE8062) combined with cisplatin/docetaxel or carboplatin/paclitaxel in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase 1 study of ombrabulin in combination with cisplatin (CDDP) in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Efficacy of Ombrabulin Hydrochloride in Chemoresistant Tumors
This technical support guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for investigating the efficacy of Ombrabulin Hydrochloride, particularly in the context of chemoresistant tumors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic, water-soluble analogue of combretastatin A4.[1] It functions as a vascular-disrupting agent (VDA) by binding to the colchicine-binding site on tubulin within endothelial cells.[1][2] This interaction inhibits tubulin polymerization, leading to the disassembly of the microtubule cytoskeleton. The disruption of the cytoskeleton in endothelial cells causes them to change shape and detach, leading to the collapse of established tumor blood vessels. This acute disruption of blood flow results in extensive tumor necrosis.[1][3]
Q2: Why has Ombrabulin shown limited efficacy in some clinical trials, leading to the discontinuation of its development?
A2: Despite promising preclinical results, Ombrabulin's clinical development was halted due to disappointing outcomes in Phase III trials.[4] A primary limitation of VDAs, including Ombrabulin, is the survival of a "viable rim" of tumor cells at the periphery of the tumor.[5] These cells are sustained by the surrounding normal vasculature, which is less sensitive to the drug's effects. This peripheral rim of surviving cells can lead to tumor regrowth. Furthermore, clinical trials combining Ombrabulin with standard chemotherapy, such as taxane-platinum regimens, did not demonstrate a significant improvement in progression-free or overall survival in some patient populations.[6]
Q3: What is the rationale for using Ombrabulin in combination with other anti-cancer therapies?
A3: The rationale for combination therapy is to address the shortcomings of Ombrabulin as a monotherapy.[5] By combining Ombrabulin with cytotoxic chemotherapy, radiation, or anti-angiogenic agents, it is possible to target both the core and the periphery of the tumor.[7][8] While Ombrabulin induces necrosis in the tumor core by disrupting existing vasculature, conventional therapies can target the proliferating, well-oxygenated cells in the peripheral rim that survive the initial vascular collapse.[8] Preclinical studies have shown synergistic effects with agents like cisplatin, docetaxel, and radiation therapy.[2][7][9]
Q4: What are the known signaling pathways associated with resistance to microtubule-targeting agents and how might they relate to Ombrabulin?
A4: While specific resistance pathways to Ombrabulin are not extensively detailed, resistance to microtubule-targeting agents, in general, can involve several mechanisms. These include mutations in tubulin itself, overexpression of drug efflux pumps like P-glycoprotein (MDR1), and the activation of pro-survival signaling pathways.[10][11] Pathways such as PI3K/Akt/mTOR and Ras/MEK/ERK are known to be hyperactivated in many cancers and can confer resistance to apoptosis-inducing agents.[12][13] It is plausible that the activation of these pathways could reduce the sensitivity of endothelial or tumor cells to Ombrabulin-induced apoptosis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent in vitro cytotoxicity results with tumor cell lines. | 1. Ombrabulin primarily targets endothelial cells, not tumor cells directly. 2. Incorrect assay timing to observe downstream effects of vascular disruption. 3. Cell line specific resistance mechanisms. | 1. Use an endothelial cell line (e.g., HUVEC) as a positive control to confirm drug activity. For co-culture experiments, ensure a relevant ratio of endothelial to tumor cells. 2. Measure cytotoxicity at later time points (e.g., 48-72 hours) to allow for the secondary effects of nutrient and oxygen deprivation to manifest. 3. Profile tumor cell lines for expression of efflux pumps (e.g., MDR1) and activity of pro-survival pathways (e.g., p-Akt, p-ERK). |
| Lack of significant tumor growth delay in in vivo models. | 1. Suboptimal dosing or scheduling of Ombrabulin and/or combination agent. 2. Rapid tumor revascularization. 3. Intrinsic resistance of the tumor model. | 1. Titrate the dose of Ombrabulin based on mouse strain and tumor model. Ensure the timing of the combination therapy is optimized; typically, chemotherapy is administered shortly after Ombrabulin to target the surviving peripheral cells. 2. Consider combining Ombrabulin with an anti-angiogenic agent (e.g., a VEGFR inhibitor) to inhibit the formation of new blood vessels.[8] 3. Use immunohistochemistry to confirm vascular disruption (e.g., CD31 staining for endothelial cells) and assess the extent of necrosis (H&E staining). |
| High toxicity observed in animal models with combination therapy. | 1. Overlapping toxicities of Ombrabulin and the combination agent. 2. The chosen dose is above the maximum tolerated dose (MTD) for the combination. | 1. Review the known toxicity profiles of both agents. For example, both Ombrabulin and taxanes can cause neutropenia.[2][9] 2. Perform a dose-escalation study for the combination therapy to determine the MTD. Staggering the administration of the two drugs may also help mitigate toxicity. |
Quantitative Data from Clinical Studies
The following tables summarize key quantitative data from selected clinical trials of Ombrabulin in combination with chemotherapy.
Table 1: Phase I Study of Ombrabulin with Cisplatin/Docetaxel or Carboplatin/Paclitaxel [9]
| Combination Regimen | Ombrabulin Dose (mg/m²) | Chemotherapy Dose | Number of Patients | Overall Response Rate (ORR) |
| OCD (Ombrabulin, Cisplatin, Docetaxel) | 15.5 - 35 | Cisplatin: 75 mg/m²; Docetaxel: 60-75 mg/m² | 32 | 31.3% (10 partial responses) |
| OCP (Ombrabulin, Carboplatin, Paclitaxel) | 15.5 - 35 | Carboplatin: AUC 5-6; Paclitaxel: 175-200 mg/m² | 37 | 13.5% (1 complete, 4 partial responses) |
Table 2: Phase II DISRUPT Trial in Metastatic NSCLC (Ombrabulin + Taxane/Platinum) [6]
| Treatment Arm | Number of Patients | Median Progression-Free Survival (months) | Median Overall Survival (months) | Objective Response Rate (ORR) |
| Ombrabulin + Chemo | 88 | 5.65 | 11.0 | 32% |
| Placebo + Chemo | 88 | 5.45 | 11.0 | 31% |
Experimental Protocols
Protocol 1: In Vitro Endothelial Tube Formation Assay
This assay assesses the ability of Ombrabulin to disrupt the formation of capillary-like structures by endothelial cells, mimicking a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Matrigel Basement Membrane Matrix
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
96-well culture plate
-
This compound stock solution
Procedure:
-
Thaw Matrigel on ice overnight.
-
Coat the wells of a 96-well plate with 50 µL of Matrigel per well and allow it to solidify at 37°C for 30 minutes.
-
Seed HUVECs (2 x 10⁴ cells/well) onto the Matrigel-coated wells in EGM-2 medium.
-
Immediately add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 6-18 hours.
-
Visualize the formation of tube-like structures using a light microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Plot the quantitative data against Ombrabulin concentration to determine the IC₅₀ for tube formation disruption.
Protocol 2: In Vivo Tumor Growth Delay and Vascular Disruption Study
This protocol evaluates the efficacy of Ombrabulin, alone and in combination with chemotherapy, in a chemoresistant tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Chemoresistant human cancer cell line (e.g., A549-T12, a paclitaxel-resistant NSCLC line)
-
This compound
-
Chemotherapeutic agent (e.g., Paclitaxel)
-
Calipers for tumor measurement
-
CD31 (PECAM-1) antibody for immunohistochemistry (IHC)
-
Hematoxylin and Eosin (H&E) stain
Procedure:
-
Tumor Implantation: Subcutaneously inject 1-5 x 10⁶ chemoresistant tumor cells into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into the following treatment groups (n=8-10 mice/group):
-
Group 1: Vehicle Control
-
Group 2: Ombrabulin alone
-
Group 3: Chemotherapy alone
-
Group 4: Ombrabulin + Chemotherapy
-
-
Treatment Administration:
-
Administer Ombrabulin (e.g., via intravenous injection) at a pre-determined dose.
-
Administer the chemotherapeutic agent at its optimal dose and schedule. For combination therapy, typically administer chemotherapy 4-6 hours after Ombrabulin.
-
Repeat treatments as per the established protocol (e.g., weekly cycles).
-
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Efficacy Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size (e.g., 1500 mm³). Plot tumor growth curves for each group.
-
Vascular Disruption Assessment (Satellite Cohort):
-
At 6-24 hours post-treatment with Ombrabulin, euthanize a separate cohort of mice.
-
Excise tumors and fix in formalin for paraffin embedding.
-
Perform IHC staining for CD31 to visualize blood vessels.
-
Perform H&E staining to assess the extent of tumor necrosis.
-
Compare the microvessel density and necrotic area between treated and control tumors.
-
Visualizations
Caption: Mechanism of action of Ombrabulin as a vascular-disrupting agent.
Caption: Experimental workflow for evaluating Ombrabulin in chemoresistant models.
References
- 1. Facebook [cancer.gov]
- 2. A phase I pharmacokinetic study of the vascular disrupting agent ombrabulin (AVE8062) and docetaxel in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ombrabulin - Wikipedia [en.wikipedia.org]
- 5. Vascular Disrupting Agents in cancer treatment: Cardiovascular toxicity and implications for co-administration with other cancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DISRUPT: a randomised phase 2 trial of ombrabulin (AVE8062) plus a taxane-platinum regimen as first-line therapy for metastatic non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The vascular disrupting agent ombrabulin (AVE8062) enhances the efficacy of standard therapies in head and neck squamous cell carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Phase I clinical and pharmacokinetic study of ombrabulin (AVE8062) combined with cisplatin/docetaxel or carboplatin/paclitaxel in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strategies to overcome resistance to enfortumab vedotin and pembrolizumab for patients with urothelial carcinoma: harnessing present knowledge for future advances [explorationpub.com]
- 11. Novel Tubulin Polymerization Inhibitors Overcome Multidrug Resistance and Reduce Melanoma Lung Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. oncotarget.com [oncotarget.com]
Troubleshooting inconsistent results in Ombrabulin Hydrochloride experiments
Welcome to the technical support center for Ombrabulin Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic, water-soluble analogue of combretastatin A4.[1][2] It functions as a vascular-disrupting agent (VDA) by binding to the colchicine site on endothelial cell tubulin. This binding inhibits tubulin polymerization, leading to the collapse of the tumor's vascular cytoskeleton, mitotic arrest, and apoptosis of endothelial cells.[1][2] The subsequent disruption of blood flow results in extensive tumor necrosis.[1][2]
Q2: How should I prepare and store this compound stock solutions?
A2: For in vitro experiments, this compound can be dissolved in sterile water up to 20 mg/mL or in DMSO up to 100 mg/mL.[1] It is recommended to use sonication to aid dissolution in water. When using DMSO, it is critical to use a fresh, anhydrous supply, as hygroscopic DMSO can negatively impact solubility. Stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in sealed aliquots to prevent moisture absorption and degradation from freeze-thaw cycles.
Q3: I am observing high variability in my in vitro cell viability assays (e.g., MTT). What could be the cause?
A3: Inconsistent results in MTT or similar colorimetric assays can stem from several factors:
-
Solubility Issues: Poorly dissolved this compound can lead to inaccurate concentrations. Ensure complete dissolution when preparing your stock and working solutions.
-
Compound Precipitation: At high concentrations or in certain media, the compound may precipitate. Visually inspect your culture plates for any signs of precipitation.
-
Inconsistent Incubation Times: Ensure uniform incubation times across all plates and experimental repeats.
-
Cell Seeding Density: Variations in the initial number of cells seeded per well will lead to variability. Optimize and maintain a consistent cell density.
-
Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, which can concentrate the drug and affect cell growth. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental data points.
Q4: My in vivo tumor xenograft studies are showing inconsistent tumor growth inhibition. What are some potential reasons?
A4: In vivo studies can be complex, and variability can arise from several sources:
-
Administration Route: Intravenous (IV) and subcutaneous (SC) administration of Ombrabulin in mice have been associated with skin and tail vein necrosis, which can affect drug delivery and animal welfare.[1] The intraperitoneal (IP) route is generally better tolerated.[1]
-
Tumor Model: The tumor microenvironment and vascularization can differ significantly between xenograft models, influencing the efficacy of a vascular disrupting agent.
-
Drug Metabolism: Ombrabulin is rapidly converted to its more stable and active metabolite, RPR258063.[3][4] Differences in metabolic rates between individual animals could lead to varied responses.
-
Tumor Resistance: A common phenomenon with VDAs is the survival of a viable rim of tumor tissue at the periphery, which can lead to tumor regrowth.[5][6] This is due to the reliance of the outer tumor regions on the vasculature of the surrounding normal tissue.
Troubleshooting Guides
In Vitro Assay Inconsistencies
| Observed Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells in cell viability assays. | 1. Inconsistent cell seeding. 2. Compound precipitation. 3. "Edge effect" in multi-well plates. | 1. Ensure a homogenous cell suspension before and during plating. 2. Visually inspect wells for precipitate. If observed, consider using a lower concentration or a different solvent system. 3. Avoid using the outer wells of the plate for data collection; fill them with sterile media or PBS instead. |
| Lower than expected potency (high IC50 values). | 1. Degradation of Ombrabulin stock solution. 2. Sub-optimal incubation time. 3. Cell line resistance. | 1. Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles. 2. Perform a time-course experiment to determine the optimal treatment duration for your cell line. 3. Verify the sensitivity of your cell line to other tubulin-targeting agents. |
| Inconsistent results in tubulin polymerization assays. | 1. Inactive tubulin. 2. Precipitation of Ombrabulin mimicking polymerization. 3. Incorrect buffer composition. | 1. Avoid repeated freeze-thaw cycles of tubulin stocks. If necessary, clarify by centrifugation before use.[7] 2. Run a control with Ombrabulin in the assay buffer without tubulin to check for precipitation. 3. Ensure the buffer contains GTP and has the correct pH and ionic strength. |
In Vivo Model Inconsistencies
| Observed Issue | Potential Cause | Recommended Solution |
| Necrosis at the injection site. | Administration route (IV or SC). | Switch to intraperitoneal (IP) administration, which is generally better tolerated.[1] |
| High variability in tumor response between animals. | 1. Differences in tumor size at the start of treatment. 2. Inconsistent drug administration. 3. Variable metabolism to the active form, RPR258063. | 1. Start treatment when tumors have reached a consistent, pre-determined size. 2. Ensure accurate and consistent dosing and administration technique. 3. Increase the number of animals per group to improve statistical power and account for individual metabolic differences. |
| Tumor regrowth after initial shrinkage. | Survival of a peripheral tumor rim. | This is an inherent limitation of VDA monotherapy.[5][6] Consider combination therapies with cytotoxic agents or radiation to target these surviving cells. |
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2.
-
Drug Preparation: Prepare a series of dilutions of this compound in culture medium at twice the final desired concentration.
-
Treatment: Remove the old medium from the wells and add 100 µL of the diluted Ombrabulin solutions to the respective wells. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well.
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Protocol 2: In Vitro Tubulin Polymerization Assay (Turbidity-Based)
-
Reagent Preparation: On ice, prepare the assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) containing 1 mM GTP.
-
Tubulin Preparation: Dilute purified tubulin protein to the desired concentration (e.g., 2 mg/mL) in the assay buffer. Keep on ice.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Setup: In a pre-chilled 96-well plate on ice, add the diluted Ombrabulin or vehicle control.
-
Initiate Polymerization: Add the chilled tubulin solution to each well to initiate the reaction.
-
Measurement: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C. Measure the change in absorbance (turbidity) at 340 nm every 30 seconds for 60-90 minutes.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. Analyze parameters such as the rate of polymerization and the maximum polymer mass.
Protocol 3: In Vivo Human Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Prepare this compound in a suitable vehicle (e.g., sterile saline). Administer the drug via the desired route (intraperitoneal administration is recommended at doses of 10-30 mg/kg, twice weekly).[1] The control group should receive the vehicle only.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum allowed size, or after a predetermined treatment period. Tumors can then be excised for further analysis (e.g., immunohistochemistry for vascular density).
-
Data Analysis: Compare the tumor growth curves between the treated and control groups to determine the anti-tumor efficacy.
Data Summary
In Vitro IC50 Values of Ombrabulin
| Cell Line | Cell Type | IC50 (nM) | Reference |
| Mouse Mesenteric Endothelial Cells (MMEC) | Endothelial | 10 | [1] |
| HeyA8 | Human Ovarian Cancer | 7-20 | [1] |
| SKOV3ip1 | Human Ovarian Cancer | 7-20 | [1] |
| HeyA8-MDR | Human Ovarian Cancer (Multi-drug resistant) | 7-20 | [1] |
In Vivo Efficacy of Ombrabulin in a HeyA8 Ovarian Cancer Xenograft Model
| Treatment Group | Dose and Schedule | % Tumor Weight Reduction (vs. Vehicle) | P-value | Reference |
| Vehicle | - | - | - | [1] |
| Ombrabulin | 10 mg/kg, twice weekly, IP | Not effective | - | [1] |
| Ombrabulin | 30 mg/kg, twice weekly, IP | 65% | <0.02 | [1] |
Visualizations
References
- 1. The vascular disrupting agent ombrabulin (AVE8062) enhances the efficacy of standard therapies in head and neck squamous cell carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
- 3. Phase I safety, pharmacokinetic and pharmacodynamic evaluation of the vascular disrupting agent ombrabulin (AVE8062) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Microtubule Associated | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to Ombrabulin Hydrochloride and Other Vascular Disrupting Agents in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ombrabulin Hydrochloride against other prominent vascular disrupting agents (VDAs), namely Combretastatin A4-Phosphate (CA4P) and ZD6126, based on available preclinical data. This document is intended to serve as a resource for researchers and professionals in the field of oncology drug development, offering an objective overview of the performance and characteristics of these agents in preclinical settings.
Introduction to Vascular Disrupting Agents
Vascular disrupting agents represent a targeted therapeutic strategy in oncology that aims to destroy existing tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis.[1][2] Unlike anti-angiogenic agents that inhibit the formation of new blood vessels, VDAs target the established, yet often abnormal and fragile, blood vessels within a tumor. The primary mechanism of action for the agents discussed in this guide is the inhibition of tubulin polymerization in endothelial cells, leading to cytoskeletal disruption, changes in cell shape, and ultimately, vascular collapse.[1]
Mechanism of Action: Tubulin Polymerization Inhibition
Ombrabulin, CA4P, and ZD6126 are all small molecule tubulin-binding agents. They bind to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin into microtubules.[3][4] This disruption of the microtubule network in endothelial cells is the key event that triggers the cascade of anti-vascular effects.
References
- 1. Preclinical evaluations of therapies combining the vascular targeting agent combretastatin A-4 disodium phosphate and conventional anticancer therapies in the treatment of Kaposi's sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor activity of the novel vascular targeting agent ZD6126 in a panel of tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
Ombrabulin Combination Therapy vs. Standard of Care: A Head-to-Head Comparison for Researchers
A detailed analysis of clinical trial data reveals the nuanced performance of the vascular disrupting agent, Ombrabulin, when combined with standard chemotherapy regimens in the treatment of advanced solid tumors. While showing a modest, statistically significant improvement in progression-free survival in certain settings, the combination has not consistently translated to a significant overall survival benefit, prompting a deeper examination of its therapeutic potential and patient selection strategies.
Ombrabulin, a synthetic analogue of combretastatin A4, functions as a vascular-disrupting agent (VDA). It selectively targets and disrupts the established tumor vasculature, leading to a rapid reduction in tumor blood flow and subsequent necrosis.[1][2] This mechanism of action provides a strong rationale for combining Ombrabulin with cytotoxic chemotherapies, which are more effective against the proliferating tumor cells at the periphery of a tumor that may survive the initial vascular shutdown. Preclinical studies have demonstrated synergistic anti-tumor activity when Ombrabulin is combined with agents like cisplatin.[3][4] This guide provides a head-to-head comparison of Ombrabulin combination therapy with standard of care in key clinical trials, presenting the efficacy and safety data, experimental protocols, and the underlying signaling pathways.
Efficacy and Safety: A Tale of Two Tumors
The clinical development of Ombrabulin in combination with standard of care has been most prominently studied in advanced soft-tissue sarcoma (STS) and non-small cell lung cancer (NSCLC). The results, however, have been mixed, highlighting the complexities of integrating VDAs into established treatment paradigms.
Advanced Soft-Tissue Sarcoma
In a multinational, randomized, double-blind, placebo-controlled phase 3 trial, the combination of Ombrabulin and cisplatin was evaluated in patients with advanced STS who had failed prior anthracycline and ifosfamide chemotherapy.[3][5] The standard of care in this setting is often further lines of chemotherapy, with cisplatin being a relevant, albeit modestly active, agent.[5]
The study met its primary endpoint, demonstrating a statistically significant, albeit small, improvement in progression-free survival (PFS) for the Ombrabulin combination.[3][5][6] However, this did not translate into a significant improvement in overall survival (OS).[6]
Table 1: Efficacy in Advanced Soft-Tissue Sarcoma (Phase 3 Trial)
| Endpoint | Ombrabulin + Cisplatin (n=176) | Placebo + Cisplatin (n=179) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival | 1.54 months | 1.41 months | 0.76 (0.59–0.98) | 0.0302 |
| 3-month Progression-Free Survival Rate | 35.4% | 24.9% | N/A | N/A |
| 6-month Progression-Free Survival Rate | 19.3% | 10.6% | N/A | N/A |
| Median Overall Survival | 11.43 months | 9.33 months | 0.85 (0.67–1.09) | Not Significant |
| 1-year Overall Survival Rate | 48.6% | 42.4% | N/A | N/A |
Data sourced from a randomized, double-blind, placebo-controlled phase 3 study.[3][6]
In terms of safety, the addition of Ombrabulin to cisplatin led to a higher incidence of Grade 3/4 adverse events, particularly neutropenia and thrombocytopenia.[5][6]
Table 2: Key Grade 3/4 Adverse Events in Advanced Soft-Tissue Sarcoma (Phase 3 Trial)
| Adverse Event | Ombrabulin + Cisplatin | Placebo + Cisplatin |
| Neutropenia | 19.2% | 7.9% |
| Thrombocytopenia | 8.5% | 3.4% |
Data sourced from a randomized, double-blind, placebo-controlled phase 3 study.[5][6]
Non-Small Cell Lung Cancer (NSCLC)
The DISRUPT trial, a randomized phase 2 study, evaluated the addition of Ombrabulin to a standard first-line taxane-platinum regimen in patients with metastatic NSCLC.[7][8] The standard of care for this patient population at the time of the trial was a platinum-based doublet chemotherapy.
In contrast to the soft-tissue sarcoma trial, the DISRUPT study did not meet its primary endpoint of improving PFS.[7][8] There was no significant difference in PFS, OS, or objective response rate (ORR) between the Ombrabulin and placebo arms.[7][8] The safety profiles of the two treatment groups were also similar.[7][8]
Table 3: Efficacy in Metastatic Non-Small Cell Lung Cancer (DISRUPT Phase 2 Trial)
| Endpoint | Ombrabulin + Taxane-Platinum (n=88) | Placebo + Taxane-Platinum (n=88) | Hazard Ratio (60% CI) | p-value |
| Median Progression-Free Survival | 5.65 months | 5.45 months | 0.948 (0.813–1.106) | 0.39 |
| Median Overall Survival | 11.0 months | 11.0 months | N/A | N/A |
| Objective Response Rate | 32% | 31% | N/A | N/A |
Data sourced from the DISRUPT randomized phase 2 trial.[7][8]
Experimental Protocols
A clear understanding of the experimental design is crucial for interpreting the clinical trial outcomes. Below are the methodologies for the key studies cited.
Advanced Soft-Tissue Sarcoma (Phase 3 Trial - NCT00699517)
-
Study Design: A multinational, randomized, double-blind, placebo-controlled phase 3 trial.[3][5]
-
Patient Population: Patients aged 18 years or older with metastatic soft-tissue sarcomas, an Eastern Cooperative Oncology Group (ECOG) performance status of 0-2, who had previously received treatment with anthracycline and ifosfamide.[3][5]
-
Treatment Arms:
-
Secondary Endpoints: Overall survival and safety.[6]
Figure 1: Experimental workflow of the Phase 3 trial in advanced soft-tissue sarcoma.
Metastatic Non-Small Cell Lung Cancer (DISRUPT Phase 2 Trial)
-
Study Design: A randomized, double-blind, placebo-controlled phase 2 trial.[8]
-
Patient Population: Patients with metastatic non-small cell lung cancer.[8]
-
Treatment Arms:
-
Treatment Cycle: Every 3 weeks.[8]
-
Primary Endpoint: Progression-free survival.[8]
-
Secondary Endpoints: Overall survival, objective response rate, and safety.[8]
Figure 2: Experimental workflow of the DISRUPT Phase 2 trial in metastatic NSCLC.
Signaling Pathways and Mechanism of Action
Ombrabulin's primary mechanism of action is the disruption of the tumor vasculature through its interaction with tubulin.
References
- 1. Facebook [cancer.gov]
- 2. A phase I pharmacokinetic study of the vascular disrupting agent ombrabulin (AVE8062) and docetaxel in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ombrabulin plus cisplatin versus placebo plus cisplatin in patients with advanced soft-tissue sarcomas after failure of anthracycline and ifosfamide chemotherapy: a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. daneshyari.com [daneshyari.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. DISRUPT: a randomised phase 2 trial of ombrabulin (AVE8062) plus a taxane-platinum regimen as first-line therapy for metastatic non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Analysis of Ombrabulin Hydrochloride's Cross-Resistance Profile
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount to advancing cancer therapeutics. This guide provides a comprehensive comparison of the cross-resistance patterns between Ombrabulin Hydrochloride, a colchicine-site tubulin inhibitor, and other major classes of tubulin inhibitors, namely taxanes and vinca alkaloids. By examining experimental data and underlying mechanisms, this document serves as a critical resource for preclinical and clinical research in oncology.
This compound, a synthetic analogue of combretastatin A4, exerts its antineoplastic activity by binding to the colchicine site of β-tubulin, leading to the inhibition of microtubulin polymerization and subsequent vascular disruption in tumors.[1][2] Its mechanism of action is distinct from that of taxanes (e.g., paclitaxel), which stabilize microtubules, and vinca alkaloids (e.g., vincristine), which also destabilize microtubules but bind to a different site on the tubulin dimer. These mechanistic differences are the foundation for the observed variations in cross-resistance profiles.
Key Mechanisms of Tubulin Inhibitor Resistance
Resistance to tubulin-targeting agents is a significant clinical challenge and can arise from several mechanisms:
-
Overexpression of Efflux Pumps: The most common mechanism is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), encoded by the MDR1 gene. P-gp actively effluxes a wide range of chemotherapeutic drugs, including taxanes and vinca alkaloids, from cancer cells, thereby reducing their intracellular concentration and efficacy.[3]
-
Alterations in Tubulin Subunits: Mutations in the genes encoding α- or β-tubulin can alter the drug-binding sites or affect microtubule dynamics, leading to resistance.[2]
-
Changes in Tubulin Isotype Expression: The overexpression of specific β-tubulin isotypes, most notably βIII-tubulin, has been strongly associated with resistance to both taxanes and vinca alkaloids.[4] This isotype is thought to alter microtubule dynamics in a way that counteracts the effects of these drugs.
Cross-Resistance Patterns: A Comparative Overview
Experimental evidence from various studies, including those on compounds with a similar mechanism of action to Ombrabulin, suggests that colchicine-site inhibitors can circumvent the most common mechanisms of resistance to taxanes and vinca alkaloids.
P-glycoprotein-Mediated Resistance
A hallmark of multidrug resistance (MDR) is the overexpression of P-gp. While paclitaxel and vincristine are well-known substrates for this efflux pump, several studies have indicated that colchicine-site inhibitors are less susceptible to P-gp-mediated resistance. This suggests that Ombrabulin may retain its efficacy in tumors that have developed resistance to taxanes or vinca alkaloids through this mechanism.
Resistance due to βIII-Tubulin Overexpression
The overexpression of βIII-tubulin is a clinically relevant mechanism of resistance to both paclitaxel and vinca alkaloids. However, studies have shown that the efficacy of some colchicine-site inhibitors is not significantly affected by the expression levels of this tubulin isotype.[4] This implies that Ombrabulin could be a viable therapeutic option for patients with tumors overexpressing βIII-tubulin.
Quantitative Analysis of Cytotoxicity
The following tables summarize the cytotoxic activities (IC50 values) of various tubulin inhibitors in sensitive and resistant cancer cell lines from multiple studies. The Resistance Index (RI) is calculated as the ratio of the IC50 in the resistant cell line to that in the sensitive parental cell line. A lower RI indicates less cross-resistance.
Table 1: Cytotoxicity of Tubulin Inhibitors in a Paclitaxel-Resistant Triple-Negative Breast Cancer Cell Line
| Compound | Cell Line | IC50 (nM) | Resistance Index (RI) |
| CH-2-77 (Colchicine-Site Inhibitor) | MDA-MB-231 (Parental) | 2.6 ± 0.4 | |
| MDA-MB-231/TxR (Paclitaxel-Resistant) | 3.1 ± 0.7 | 1.2 | |
| Paclitaxel | MDA-MB-231 (Parental) | 3.2 ± 0.6 | |
| MDA-MB-231/TxR (Paclitaxel-Resistant) | 48.2 ± 5.3 | 15.1 | |
| Colchicine | MDA-MB-231 (Parental) | 7.5 ± 1.1 | |
| MDA-MB-231/TxR (Paclitaxel-Resistant) | 21.4 ± 3.5 | 2.9 |
Data adapted from a study on the colchicine-site inhibitor CH-2-77, demonstrating its ability to overcome paclitaxel resistance.[2]
Table 2: Cytotoxicity of Tubulin Inhibitors in Cell Lines Overexpressing ABC Transporters
| Compound | Cell Line | IC50 (nM) | Resistance Index (RI) |
| DJ95 (Colchicine-Site Inhibitor) | HEK293 (Parental) | 2.5 ± 0.3 | |
| HEK293/ABCB1 (P-gp Overexpressing) | 3.1 ± 0.4 | 1.2 | |
| Paclitaxel | HEK293 (Parental) | 4.2 ± 0.5 | |
| HEK293/ABCB1 (P-gp Overexpressing) | >10,000 | >2380 | |
| Vincristine | HEK293 (Parental) | 3.8 ± 0.6 | |
| HEK293/ABCB1 (P-gp Overexpressing) | >10,000 | >2630 | |
| Colchicine | HEK293 (Parental) | 15.2 ± 2.1 | |
| HEK293/ABCB1 (P-gp Overexpressing) | >10,000 | >658 |
Data adapted from a study on the colchicine-site inhibitor DJ95, highlighting its efficacy in a P-gp overexpressing cell line.[5]
Table 3: Cross-Resistance in Docetaxel-Resistant Breast Cancer Cells
| Compound | Cell Line | IC50 (nM) | Resistance Index (RI) |
| Combretastatin A-4 Phosphate (CA-4P) | MCF-7CC (Parental) | 3.8 ± 0.5 | |
| MCF-7TXT (Docetaxel-Resistant) | 1.2 ± 0.2 | 0.3 (Collateral Sensitivity) | |
| Docetaxel | MCF-7CC (Parental) | 2.5 ± 0.3 | |
| MCF-7TXT (Docetaxel-Resistant) | 150.2 ± 15.1 | 60.1 | |
| Vinorelbine | MCF-7CC (Parental) | 1.8 ± 0.2 | |
| MCF-7TXT (Docetaxel-Resistant) | 11.2 ± 1.5 | 6.2 | |
| Colchicine | MCF-7CC (Parental) | 10.5 ± 1.3 | |
| MCF-7TXT (Docetaxel-Resistant) | 2.6 ± 0.4 | 0.2 (Collateral Sensitivity) |
Data adapted from a study on docetaxel-resistant MCF-7 cells. CA-4P is a close structural and mechanistic analogue of Ombrabulin.[6]
The data consistently demonstrate that while significant cross-resistance is observed between taxanes and vinca alkaloids in resistant cell lines, colchicine-site inhibitors, including a close analogue of Ombrabulin, often retain their potency and can even exhibit collateral sensitivity (indicated by an RI < 1).
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of compounds on cancer cells and to calculate the IC50 values.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the tubulin inhibitors (this compound, paclitaxel, vincristine) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using non-linear regression analysis.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of compounds on the polymerization of tubulin.
-
Reaction Setup: In a 96-well plate, add tubulin protein (2 mg/mL) to a polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).
-
Compound Addition: Add the test compounds (this compound, paclitaxel, vincristine) at various concentrations.
-
Polymerization Monitoring: Incubate the plate at 37°C and monitor the change in absorbance at 340 nm every minute for 60 minutes using a temperature-controlled spectrophotometer. An increase in absorbance indicates tubulin polymerization.
Visualizing Resistance Mechanisms and Experimental Workflow
Figure 1. Overview of Tubulin Inhibitor Resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Colchicine-binding site agent CH-2-77 as a potent tubulin inhibitor suppressing triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A microarray based expression profiling of paclitaxel and vincristine resistant MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Colchicine Binding Site Agent DJ95 Overcomes Drug Resistance and Exhibits Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitivity of docetaxel-resistant MCF-7 breast cancer cells to microtubule-destabilizing agents including vinca alkaloids and colchicine-site binding agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-Term Efficacy of Ombrabulin Hydrochloride in Animal Models: A Comparative Guide
This guide provides a comprehensive evaluation of the long-term efficacy of Ombrabulin Hydrochloride in preclinical animal models, offering a comparative analysis with alternative cancer therapies. The information is intended for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Data Presentation: Efficacy of Ombrabulin in Xenograft Models
The long-term efficacy of this compound has been evaluated in various animal tumor models, both as a monotherapy and in combination with standard cancer treatments. The following tables summarize the key findings from a pivotal study investigating Ombrabulin in head and neck squamous cell carcinoma (HNSCC) xenograft models. The data, derived from the study by Clémenson et al. (2013), demonstrates the compound's ability to attenuate tumor growth and enhance the efficacy of conventional therapies[1].
Table 1: Tumor Growth Inhibition with Ombrabulin Monotherapy
| Animal Model | Treatment Group | Key Finding |
| HEP2 HNSCC Xenograft | Ombrabulin | Attenuated tumor growth compared to control. |
| FaDu HNSCC Xenograft | Ombrabulin | Attenuated tumor growth compared to control. |
Table 2: Enhanced Efficacy of Ombrabulin in Combination Therapies in the FaDu HNSCC Xenograft Model
| Combination Therapy | Key Finding |
| Ombrabulin + Local Irradiation | More pronounced tumor growth delay and regression compared to single-agent treatments. |
| Ombrabulin + Cisplatin | More pronounced tumor growth delay and regression compared to single-agent treatments. |
| Ombrabulin + Cetuximab | More pronounced tumor growth delay and regression compared to single-agent treatments. |
| Ombrabulin + Irradiation + Cisplatin | More effective than double combination regimens, leading to increased tumor growth delay and complete tumor regression. |
| Ombrabulin + Irradiation + Cetuximab | More effective than double combination treatment regimens, resulting in increased tumor growth delay. |
Experimental Protocols
The following section details the methodologies for the key experiments cited in this guide, providing a framework for the in vivo evaluation of this compound.
Head and Neck Squamous Cell Carcinoma (HNSCC) Xenograft Model
A standard experimental protocol for establishing and utilizing an HNSCC xenograft model to evaluate the efficacy of Ombrabulin and combination therapies is as follows:
-
Cell Culture: Human HNSCC cell lines (e.g., HEP2, FaDu) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).
-
Animal Models: Immunocompromised mice (e.g., athymic nude mice), typically 6-8 weeks old, are used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: A suspension of HNSCC cells (e.g., 2 x 10^6 cells in 100 µL of sterile phosphate-buffered saline) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers two to three times per week. Tumor volume is calculated using the formula: (length x width^2) / 2.
-
Treatment Administration:
-
Once tumors reach a predetermined size (e.g., 100-150 mm^3), animals are randomized into treatment and control groups.
-
This compound: Administered intravenously at a specified dose and schedule.
-
Combination Therapies:
-
Cisplatin: Administered intraperitoneally.
-
Cetuximab: Administered intraperitoneally.
-
Local Irradiation: A single dose of radiation is delivered to the tumor-bearing leg using a specialized animal irradiator.
-
-
-
Efficacy Endpoints:
-
Tumor Growth Delay: The time for tumors in the treated groups to reach a specific volume compared to the control group.
-
Tumor Regression: A decrease in tumor volume from the initial size at the start of treatment.
-
Survival: Animals are monitored for survival, and the median survival time is determined for each group.
-
-
Immunohistochemistry: At the end of the study, tumors are excised, fixed in formalin, and embedded in paraffin. Immunohistochemical staining is performed on tumor sections to assess vascular density (e.g., using CD31 staining) and other relevant biomarkers.
Mandatory Visualizations
Signaling Pathway of this compound
This compound functions as a vascular disrupting agent by targeting the tumor vasculature. Its mechanism of action involves the inhibition of tubulin polymerization, leading to a cascade of events that result in the collapse of tumor blood vessels and subsequent tumor cell death.
Caption: Signaling pathway of Ombrabulin leading to tumor vascular disruption.
Experimental Workflow for Evaluating Ombrabulin Efficacy
The following diagram illustrates the typical workflow for a preclinical study evaluating the long-term efficacy of this compound in an animal model.
Caption: Workflow for a preclinical xenograft study of Ombrabulin.
References
Comparative Analysis: Ombrabulin's Preferential Disruption of Tumor Vasculature
A deep dive into the vascular-disrupting agent Ombrabulin reveals a selective and potent anti-tumor activity by targeting the unique characteristics of tumor blood vessels while largely sparing normal vasculature. This guide provides a comprehensive comparison of Ombrabulin's effects on tumor versus normal vasculature, supported by preclinical data and detailed experimental methodologies.
Ombrabulin, a synthetic analogue of combretastatin A4, is a potent vascular-disrupting agent (VDA) that has demonstrated significant anti-tumor effects in a range of preclinical and clinical studies. Its mechanism of action relies on the specific targeting of the tubulin cytoskeleton in endothelial cells, leading to a cascade of events that culminates in the collapse of the tumor's blood supply and subsequent necrotic cell death. This selective action is attributed to the inherent structural and functional differences between the chaotic, rapidly proliferating vasculature of tumors and the stable, well-organized blood vessels in healthy tissues.
Mechanism of Action: A Tale of Two Vasculatures
Ombrabulin's primary target is the tubulin protein, a critical component of microtubules in eukaryotic cells. In endothelial cells, microtubules are essential for maintaining cell shape, migration, and the integrity of cell-cell junctions. Ombrabulin binds to the colchicine-binding site on tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network has profoundly different consequences for tumor and normal endothelial cells.
Tumor Endothelial Cells: The endothelial cells lining tumor blood vessels are in a constant state of proliferation and are characterized by an immature and disorganized phenotype. Their cytoskeleton is highly dynamic and exquisitely sensitive to tubulin-disrupting agents. The binding of Ombrabulin leads to:
-
Cytoskeletal Collapse: Rapid depolymerization of microtubules causes the endothelial cells to lose their flattened shape and round up.
-
Increased Permeability: The disruption of the cytoskeleton leads to the breakdown of endothelial cell junctions, particularly those involving VE-cadherin, dramatically increasing vascular permeability.
-
Vascular Shutdown: The combination of endothelial cell shape change and increased permeability leads to the occlusion of blood vessels, a sharp reduction in blood flow, and subsequent ischemia within the tumor core.[1]
-
Apoptosis: The loss of attachment and ischemic stress triggers programmed cell death (apoptosis) in the tumor endothelial cells.
Normal Endothelial Cells: In contrast, the endothelial cells of mature, healthy blood vessels are quiescent and have a well-organized and stable cytoskeleton. While Ombrabulin can still affect these cells, the impact is significantly less severe and largely reversible.[2] The more robust structure of normal vasculature, including strong pericyte coverage and a well-defined basement membrane, provides additional stability, making it less susceptible to the disruptive effects of Ombrabulin.
Quantitative Analysis: Tumor vs. Normal Vasculature
Preclinical studies have consistently demonstrated Ombrabulin's selective action on tumor vasculature. While specific quantitative data comparing the effects on tumor and normal tissues from a single study are often not presented in a consolidated format, the collective evidence paints a clear picture of preferential tumor vascular disruption.
| Parameter | Effect on Tumor Vasculature | Effect on Normal Vasculature |
| Blood Flow | Rapid and significant reduction in blood flow, with perfusion ceasing in a substantial portion of the tumor within hours of administration.[2] | Minimal and transient changes in blood flow, with perfusion returning to baseline levels.[2] |
| Vascular Permeability | Dramatic increase in permeability, leading to significant leakage of plasma and macromolecules into the tumor interstitium. | Minor and reversible increases in permeability. |
| Endothelial Cell Apoptosis | Significant induction of apoptosis in tumor endothelial cells, contributing to vascular collapse. | Minimal induction of apoptosis in the endothelial cells of normal tissues. |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the differential effects of Ombrabulin.
Measurement of Tumor and Normal Tissue Perfusion using Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)
Objective: To quantitatively assess blood flow and perfusion in tumor and normal tissues before and after Ombrabulin administration.
Protocol:
-
Animal Model: Athymic nude mice bearing human tumor xenografts (e.g., head and neck squamous cell carcinoma) are used.
-
Imaging: Mice are anesthetized and placed in an MRI scanner. A series of T1-weighted images are acquired before the injection of a contrast agent (e.g., gadopentetate dimeglumine).
-
Contrast Injection: A bolus of the contrast agent is injected intravenously via a tail vein catheter.
-
Dynamic Imaging: A rapid series of T1-weighted images are continuously acquired for a set period to monitor the influx and washout of the contrast agent in the tumor and a region of normal tissue (e.g., muscle).
-
Data Analysis: The signal intensity changes over time in the regions of interest (tumor and normal tissue) are fitted to pharmacokinetic models to calculate parameters such as Ktrans (vascular permeability) and plasma flow.
-
Treatment: Mice are treated with a therapeutic dose of Ombrabulin.
-
Post-treatment Imaging: DCE-MRI is repeated at various time points (e.g., 2, 6, and 24 hours) after Ombrabulin administration to quantify the changes in perfusion parameters.
Assessment of Vascular Permeability using the Evans Blue Assay
Objective: To quantify the extent of vascular leakage in tumor and normal tissues.
Protocol:
-
Treatment: Tumor-bearing mice are treated with Ombrabulin or a vehicle control.
-
Dye Injection: At a specified time point after treatment, Evans blue dye (which binds to serum albumin) is injected intravenously.
-
Circulation: The dye is allowed to circulate for a defined period (e.g., 30 minutes).
-
Tissue Harvest: Mice are euthanized, and the tumor and various normal tissues (e.g., liver, kidney, muscle) are harvested.
-
Dye Extraction: The tissues are weighed and incubated in formamide to extract the Evans blue dye.
-
Quantification: The absorbance of the extracted dye is measured using a spectrophotometer, and the concentration of Evans blue per gram of tissue is calculated to determine the relative permeability.[3][4]
Detection of Endothelial Cell Apoptosis using TUNEL Staining
Objective: To identify and quantify apoptotic endothelial cells in tumor and normal tissue sections.
Protocol:
-
Tissue Preparation: Tumors and normal tissues are harvested at different time points after Ombrabulin treatment, fixed in formalin, and embedded in paraffin.
-
Sectioning: Thin sections (e.g., 5 µm) of the tissues are cut and mounted on microscope slides.
-
Immunohistochemistry:
-
Antigen Retrieval: Slides are deparaffinized, rehydrated, and subjected to antigen retrieval to unmask the target epitopes.
-
Permeabilization: Sections are permeabilized to allow entry of the labeling reagents.
-
TUNEL Staining: The sections are incubated with a solution containing terminal deoxynucleotidyl transferase (TdT) and biotinylated dUTP. TdT adds the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.
-
Detection: The biotinylated dUTP is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chromogen (e.g., DAB), which produces a brown stain in apoptotic cells.
-
Endothelial Cell Co-staining: To specifically identify apoptotic endothelial cells, sections are co-stained with an antibody against an endothelial marker, such as CD31, using a different colored chromogen.
-
-
Quantification: The number of TUNEL-positive endothelial cells is counted per high-power field to determine the apoptotic index in tumor and normal tissues.[5][6]
Signaling Pathways and Logical Relationships
The selective disruption of tumor vasculature by Ombrabulin is a result of a well-defined signaling cascade initiated by its binding to tubulin.
Caption: Signaling pathway of Ombrabulin-induced vascular disruption.
Caption: Workflow for evaluating Ombrabulin's vascular effects.
Conclusion
Ombrabulin's preferential targeting of the tumor vasculature represents a highly effective strategy for cancer therapy. By exploiting the unique characteristics of tumor endothelial cells, Ombrabulin induces a rapid and selective shutdown of the tumor's blood supply, leading to extensive necrosis while minimizing damage to normal tissues. The quantitative and qualitative data from preclinical studies, obtained through rigorous experimental protocols, strongly support the differential effects of Ombrabulin on tumor versus normal vasculature, making it a promising agent in the armamentarium against solid tumors. Further research focusing on combination therapies and the development of predictive biomarkers will continue to refine the clinical application of this targeted therapeutic approach.
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) in Preclinical Studies of Antivascular Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An in vivo assay to test blood vessel permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Do TUNEL and Other Apoptosis Assays Detect Cell Death in Preclinical Studies? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol: TUNEL and Active Caspase-3 Detection by IHC/ICC [bio-techne.com]
A Comparative Meta-Analysis of Ombrabulin Hydrochloride in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ombrabulin Hydrochloride with other vascular disrupting agents (VDAs) and microtubule-targeting agents in the context of clinical trials for various solid tumors. The following sections present a meta-analysis of available data, detailed experimental protocols, and visualizations of molecular pathways and trial workflows to offer an objective overview for research and drug development professionals.
Introduction to Ombrabulin and Vascular Disrupting Agents
This compound is a synthetic analogue of combretastatin A4, a natural compound derived from the African bush willow tree. It functions as a vascular disrupting agent (VDA), a class of drugs designed to selectively target and destroy the established blood vessels of tumors, leading to hemorrhagic necrosis and tumor cell death. Unlike anti-angiogenic agents that prevent the formation of new blood vessels, VDAs disrupt the existing tumor vasculature. The primary mechanism of action for Ombrabulin and other combretastatin derivatives is the inhibition of tubulin polymerization, specifically by binding to the colchicine-binding site on β-tubulin. This action leads to the disassembly of the microtubule cytoskeleton in endothelial cells, causing cell shape changes and ultimately, vascular collapse.
Development of Ombrabulin was discontinued after Phase III trials showed insufficient clinical benefit in advanced soft-tissue sarcomas. However, the study of Ombrabulin and other VDAs continues to provide valuable insights into the complexities of targeting the tumor microenvironment. This guide will compare the clinical trial data of Ombrabulin with another prominent VDA, Fosbretabulin (Combretastatin A4 Phosphate or CA4P), and with taxanes, a class of microtubule-stabilizing agents often used in combination with VDAs.
Comparative Efficacy and Safety of Ombrabulin and Alternatives
The following tables summarize the quantitative data from key clinical trials involving Ombrabulin, Fosbretabulin, and taxanes (as monotherapy for context). These tables are intended to provide a clear and concise comparison of the performance of these agents across different cancer types.
Table 1: Efficacy of Ombrabulin in Clinical Trials
| Trial Name / Identifier | Cancer Type | Treatment Arm | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Phase III (NCT00699517)[1][2][3] | Advanced Soft Tissue Sarcoma | Ombrabulin + Cisplatin | 176 | 4% | 1.54 months | 11.43 months |
| Placebo + Cisplatin | 179 | 1% | 1.41 months | 9.33 months | ||
| DISRUPT (Phase II)[4][5][6] | Non-Small Cell Lung Cancer (NSCLC) | Ombrabulin + Taxane/Platinum | 88 | 32% | 5.65 months | 11.0 months |
| Placebo + Taxane/Platinum | 88 | 31% | 5.45 months | 11.0 months |
Table 2: Efficacy of Fosbretabulin (CA4P) in Clinical Trials
| Trial Name / Identifier | Cancer Type | Treatment Arm | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Phase II (NCT00062313)[7][8][9][10][11][12] | Anaplastic Thyroid Carcinoma | Fosbretabulin Monotherapy | 26 | 0% | - | 4.7 months |
| FACT (Phase II/III)[13] | Anaplastic Thyroid Carcinoma | Fosbretabulin + Carboplatin/Paclitaxel | 53 | 20% | - | - |
| Carboplatin/Paclitaxel | 27 | 16% | - | - |
Table 3: Efficacy of Taxanes (Monotherapy) in Selected Clinical Trials for Context
| Drug | Cancer Type | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Docetaxel[7][14][15] | Advanced NSCLC (Second-line) | 37 | 16.7% - 21.1% | 2.8 - 3.0 months | 10.7 - 13.3 months |
| Paclitaxel (nab-paclitaxel)[16] | Advanced NSCLC (Post-ICI) | 29 | 55.2% | 5.6 months | 11.9 months |
| Paclitaxel[17] | Advanced Gastric Cancer (Second-line) | - | 16% - 21% | 2.6 - 3.6 months | 5 - 9.5 months |
Table 4: Common Grade 3/4 Adverse Events Associated with Ombrabulin and Fosbretabulin
| Adverse Event | Ombrabulin (+ Cisplatin) in Soft Tissue Sarcoma[1] | Fosbretabulin Monotherapy in Anaplastic Thyroid Carcinoma[7][8][9][10][11] |
| Neutropenia | 19.2% | Not Reported |
| Thrombocytopenia | 8.5% | Not Reported |
| Hypertension | Not specified | Not specified (QTc prolongation was a notable toxicity) |
| Tumor Pain | Not specified | Not specified |
| Fatigue | Not specified | Not specified |
Experimental Protocols of Key Clinical Trials
Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are the experimental protocols for the key trials cited in this guide.
Ombrabulin Phase III Trial in Advanced Soft Tissue Sarcoma (NCT00699517)
-
Objective: To evaluate the efficacy and safety of ombrabulin plus cisplatin versus placebo plus cisplatin in patients with advanced soft-tissue sarcoma who had failed prior anthracycline and ifosfamide chemotherapy.[2]
-
Study Design: A multinational, randomized, double-blind, placebo-controlled phase 3 trial.[1]
-
Patient Population: Patients aged ≥18 years with metastatic soft-tissue sarcoma, ECOG performance status of 0-2, and who had received prior anthracycline and ifosfamide.[2]
-
Dosing Regimen: Patients were randomized (1:1) to receive either intravenous ombrabulin (25 mg/m²) or placebo, followed by intravenous cisplatin (75 mg/m²) every 3 weeks.[2]
-
Primary Endpoint: Progression-free survival (PFS).[2]
-
Secondary Endpoints: Overall survival (OS) and safety.[2]
Fosbretabulin Phase II Trial in Anaplastic Thyroid Carcinoma (NCT00062313)
-
Objective: To determine the efficacy and safety of fosbretabulin in patients with advanced anaplastic thyroid carcinoma (ATC) and to assess its impact on median survival.[9][10][11]
-
Study Design: A multicenter, open-label, single-arm phase II trial.[12]
-
Patient Population: Twenty-six patients with advanced ATC.[7][8][9][10][11]
-
Dosing Regimen: Fosbretabulin was administered at a dose of 45 mg/m² as a 10-minute intravenous infusion on days 1, 8, and 15 of a 28-day cycle. Treatment continued until disease progression or unacceptable toxicity.[9][10][11]
-
Primary Endpoints: Objective response rate and doubling of median survival.[12]
-
Secondary Endpoints: Safety profile and correlation of clinical response with various biomarkers.[12]
DISRUPT: Ombrabulin Phase II Trial in Non-Small Cell Lung Cancer
-
Objective: To evaluate whether adding ombrabulin to a taxane-platinum doublet improved progression-free survival (PFS) in the first-line treatment of metastatic non-small cell lung cancer (NSCLC).[4][5][6]
-
Study Design: A multinational, randomized, double-blind, placebo-controlled phase 2 trial.[5]
-
Patient Population: Patients aged ≥18 years with an ECOG performance status of ≤1 and histologically proven stage IV NSCLC, with no prior anticancer treatment for lung cancer.[5]
-
Dosing Regimen: Patients were randomized (1:1) to receive either ombrabulin (35 mg/m²) or placebo on day 1, followed 24 hours later by a taxane-platinum regimen (either docetaxel 75 mg/m² and cisplatin 75 mg/m² or paclitaxel 200 mg/m² and carboplatin AUC 6) every 3 weeks.[5]
-
Primary Endpoint: Progression-free survival (PFS).[5]
-
Secondary Endpoints: Overall survival (OS), objective response rate (ORR), and safety.[4]
Mechanism of Action and Trial Workflow Visualizations
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway of tubulin-targeting agents and a typical workflow for a Phase II clinical trial.
Caption: Mechanism of action for VDAs and Taxanes.
Caption: A typical workflow for a Phase II randomized clinical trial.
References
- 1. cancer.ucsf.edu [cancer.ucsf.edu]
- 2. ascopubs.org [ascopubs.org]
- 3. Phase III Soft Tissue Sarcoma Trials: Success or Failure? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DISRUPT: a randomised phase 2 trial of ombrabulin (AVE8062) plus a taxane-platinum regimen as first-line therapy for metastatic non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. Docetaxel Monotherapy as Second-Line Treatment for Pretreated Advanced Non-Small Cell Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Phase II Trial of Fosbretabulin in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A phase II trial of fosbretabulin in advanced anaplastic thyroid carcinoma and correlation of baseline serum-soluble intracellular adhesion molecule-1 with outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. researchgate.net [researchgate.net]
- 14. Docetaxel in the Treatment of Non-small Cell Lung Cancer (NSCLC) – An Observational Study Focusing on Symptom Improvement | Anticancer Research [ar.iiarjournals.org]
- 15. oncolink.org [oncolink.org]
- 16. Efficacy and safety of nanoparticle albumin‐bound paclitaxel monotherapy after immune checkpoint inhibitor administration for advanced non‐small cell lung cancer: A multicenter Phase 2 clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy and safety of paclitaxel with or without targeted therapy as second-line therapy in advanced gastric cancer: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ombrabulin Hydrochloride: A Guide for Laboratory Professionals
For Immediate Release – Researchers, scientists, and drug development professionals handling Ombrabulin Hydrochloride must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. Due to its classification as a potent cytotoxic and hazardous compound, improper disposal can pose significant risks. This document provides essential, step-by-step guidance for the safe handling and disposal of this compound waste.
This compound is a synthetic, water-soluble analogue of combretastatin A4, acting as a vascular-disrupting agent with antineoplastic activities.[1] A Safety Data Sheet (SDS) for this compound highlights its significant health hazards, including suspicion of causing genetic defects, cancer, and damage to fertility or an unborn child.[2] Therefore, all waste materials contaminated with this compound must be treated as hazardous.
Hazard Profile of this compound
The following table summarizes the critical hazard information for this compound, underscoring the necessity for cautious handling and disposal.
| Hazard Statement | GHS Classification | Prevention and Response |
| H341: Suspected of causing genetic defects | Muta. 2 | P203: Obtain, read and follow all safety instructions before use. P318: If exposed or concerned, get medical advice. |
| H351: Suspected of causing cancer | Carc. 2 | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H360: May damage fertility or the unborn child | Repr. 1B | P263: Avoid contact during pregnancy/while nursing. |
| H362: May cause harm to breast-fed children | Lact. | P270: Do not eat, drink or smoke when using this product. |
| H372: Causes damage to organs through prolonged or repeated exposure | STOT RE 1 | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P319: Get medical help if you feel unwell. |
Data sourced from MolWiki Safety Data Sheet.[2]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound and any contaminated materials. This procedure is based on guidelines for the handling of cytotoxic and hazardous drugs.
1. Personal Protective Equipment (PPE): Before handling this compound or its waste, all personnel must wear appropriate PPE. This includes:
-
Two pairs of chemotherapy-tested gloves.
-
A disposable, impermeable gown.
-
Safety glasses or goggles and a face shield.
-
A NIOSH-approved respirator, especially when handling powders or creating aerosols.
2. Segregation of Waste: All items that have come into contact with this compound must be considered hazardous waste. This includes, but is not limited to:
-
Unused or expired this compound powder or solutions.
-
Empty vials and packaging.
-
Contaminated labware (e.g., pipettes, tubes, flasks).
-
Contaminated PPE (gloves, gowns, etc.).
-
Spill cleanup materials.
3. Waste Containment:
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste."
-
Solid Waste: All non-sharp solid waste, including vials, contaminated labware, and PPE, should be placed in a leak-proof, sealable plastic bag or container. This container must be clearly labeled with a cytotoxic waste symbol and the words "Cytotoxic Waste for Incineration."
-
Liquid Waste: Aqueous waste containing this compound should be collected in a designated, sealed, and leak-proof container. This container must also be clearly labeled as "Cytotoxic Liquid Waste for Incineration."
4. Storage of Waste: Segregated and contained cytotoxic waste should be stored in a secure, designated area with limited access. This area should be clearly marked with warning signs indicating the presence of cytotoxic materials.
5. Final Disposal:
-
The ultimate disposal method for this compound waste is incineration at a licensed hazardous waste facility. This is to ensure the complete destruction of the cytotoxic compound.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Ensure that all local, state, and federal regulations for the transport and disposal of hazardous waste are followed. While this compound may not be specifically listed as a P- or U-listed waste under the Resource Conservation and Recovery Act (RCRA), it should be managed as a hazardous waste due to its cytotoxic properties.[3][4][5]
6. Spill Management: In the event of a spill, the area should be immediately secured. Personnel with appropriate PPE should use a chemotherapy spill kit to clean the area. All cleanup materials must be disposed of as cytotoxic waste.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
